1-Methyl-2-phenylpiperazine: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary As a Senior Application Scientist, I frequently encounter 1-methyl-2-phenylpiperazine (CAS: 5271-28-3)[1] not merely as a synthetic byproduct, but as a highly valuable building block in neuropharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter 1-methyl-2-phenylpiperazine (CAS: 5271-28-3)[1] not merely as a synthetic byproduct, but as a highly valuable building block in neuropharmacology and advanced drug discovery. While historically recognized as a regioisomeric impurity in the synthesis of the antidepressant mirtazapine[2][3], modern medicinal chemistry leverages its unique steric profile to design highly selective receptor antagonists, particularly targeting the A2B adenosine receptor (A2BAR)[4]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating laboratory protocols.
Physicochemical Properties & Structural Data
To rationally design reactions or formulate assays, one must first understand the molecular constraints of the compound. 1-Methyl-2-phenylpiperazine features a piperazine ring substituted with a methyl group at the N1 position and a bulky phenyl ring at the C2 position. This proximity creates significant steric hindrance, which dictates its reactivity, thermodynamic stability, and receptor binding kinetics.
Table 1: Physicochemical and Structural Parameters of 1-Methyl-2-phenylpiperazine
Low molecular weight, ideal for fragment-based drug design (FBDD).
SMILES
CN1CCNCC1C2=CC=CC=C2
Essential string for in silico docking and cheminformatics[1].
LogP (Predicted)
~1.44
Indicates moderate lipophilicity, favorable for CNS penetration and membrane diffusion[5].
Boiling Point
~272.6 °C (Predicted)
High boiling point necessitates high-temperature coupling or vacuum distillation during purification[6].
Mechanistic Synthesis & Isomeric Divergence
In industrial synthesis, 1-methyl-2-phenylpiperazine frequently emerges during the N-alkylation of 2-phenylpiperazine. When a methylating agent like methyl iodide (CH3I) is introduced, the reaction faces a regioselectivity challenge[7].
Methylation at the less sterically hindered N4 position yields 1-methyl-3-phenylpiperazine (the kinetically favored, desired precursor for mirtazapine)[2]. Conversely, methylation at the N1 position—adjacent to the phenyl ring—yields 1-methyl-2-phenylpiperazine[3][7]. The lack of selectivity in traditional methods requires complex separation techniques, making the understanding of this pathway critical for yield optimization.
Regioselective divergence in the N-methylation of 2-phenylpiperazine.
Beyond its historical role as an intermediate, 1-methyl-2-phenylpiperazine is actively utilized to synthesize picomolar-potency A2B adenosine receptor (A2BAR) antagonists[4]. A2BAR is a critical target in immuno-oncology, as its blockade reverses the immunosuppressive tumor microenvironment.
By coupling 1-methyl-2-phenylpiperazine to a xanthine-8-yl-benzenesulfonamide core, researchers exploit the phenyl ring's hydrophobic interactions with specific amino acid residues (e.g., Val250 and Leu813) in the receptor's binding pocket[4]. The piperazine nitrogen acts as a crucial hydrogen bond acceptor, locking the antagonist into the active site.
To ensure scientific integrity and reproducibility, the following protocol details the coupling of 1-methyl-2-phenylpiperazine to a xanthine core. This workflow is designed as a self-validating system, incorporating inert atmosphere controls to prevent oxidative degradation and RP-HPLC for absolute purity confirmation.
Step-by-Step Methodology:
Reagent Preparation : Dissolve 0.15 mmol of the synthesized xanthine intermediate and 0.225 mmol (1.5 equivalents) of 1-methyl-2-phenylpiperazine in 4 mL of anhydrous dimethyl sulfoxide (DMSO)[4].
Causality: Anhydrous DMSO is selected because trace moisture can hydrolyze the highly reactive intermediates, drastically reducing the overall yield.
Inert Atmosphere Coupling : Purge the reaction vessel with Argon gas for 5 minutes. Heat the mixture to 150 °C and stir continuously for 3 hours[4].
Causality: Argon prevents the oxidation of the secondary amine. The high temperature provides the necessary activation energy to overcome the severe steric hindrance of the N1-methyl and C2-phenyl groups during the nucleophilic attack.
Quenching and Extraction : Cool the reaction to room temperature. Quench with 10 mL of distilled water to precipitate the crude product. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).
Purification (RP-HPLC) : Purify the concentrated organic layer using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a water/acetonitrile gradient.
Causality: RP-HPLC is mandatory here because standard silica gel chromatography often fails to resolve closely related piperazine regioisomers that may have formed or remained unreacted.
Validation : Confirm the structure via 1H NMR (500 MHz, DMSO-d6) and High-Resolution Mass Spectrometry (HRMS).
Causality: The presence of a broad singlet at ~11.93 ppm in the NMR spectrum is indicative of the successful formation of the sulfonamide linkage, validating the success of the coupling[4].
Self-validating experimental workflow for xanthine-piperazine coupling.
Conclusion
1-Methyl-2-phenylpiperazine exemplifies how a compound, once marginalized as a synthetic impurity, can be repurposed into a highly effective pharmacophore. By understanding its steric properties, thermodynamic behaviors, and optimizing regioselective coupling protocols, application scientists can harness this molecule to drive innovations in targeted therapeutics and complex drug design.
Pharmacokinetics of 1-Methyl-2-phenylpiperazine Derivatives: A Comprehensive Technical Guide
Executive Summary The 1-methyl-2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate and active pharmacophore in the development of diverse therapeutics. Derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methyl-2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate and active pharmacophore in the development of diverse therapeutics. Derivatives of this compound have demonstrated significant efficacy as tachykinin antagonists[1], picomolar-potency
A2B
adenosine receptor antagonists[2], and viral entry inhibitors targeting human adenoviruses[3]. However, the clinical viability of these derivatives is heavily dictated by their pharmacokinetic (PK) profiles. This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of 1-methyl-2-phenylpiperazine derivatives, alongside field-proven, self-validating experimental protocols for PK profiling.
ADME & Pharmacokinetic Profile
Absorption and Distribution
1-Methyl-2-phenylpiperazine derivatives generally exhibit excellent intestinal absorption. The basic piperazine nitrogen (
pKa≈8.5–9.0
) ensures that the molecule is protonated in the acidic environment of the stomach, transitioning to a more lipophilic, unionized state in the alkaline environment of the intestines. This pH-dependent ionization facilitates rapid transcellular passive diffusion across the intestinal epithelium[4].
Once in systemic circulation, these compounds demonstrate a moderate to high volume of distribution (
Vd
). Their lipophilicity (typically exhibiting a cLogP < 5, compliant with Lipinski’s Rule of Five) allows them to readily cross the blood-brain barrier (BBB), making them highly suitable for central nervous system (CNS) targets[2].
Hepatic Metabolism & Biotransformation
The metabolic clearance of 1-methyl-2-phenylpiperazine derivatives is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes[5]. The biotransformation pathways are highly predictable based on the pharmacophore:
Aromatic Hydroxylation (CYP2D6): The basic nitrogen of the piperazine ring anchors to an aspartate residue in the CYP2D6 active site, perfectly positioning the unsubstituted phenyl ring for oxidation. This pathway accounts for approximately 80% of the Phase I metabolic clearance[6].
N-Demethylation (CYP3A4 / CYP1A2): The N1-methyl group is a known metabolic liability. CYP3A4 and CYP1A2 catalyze the oxidative N-demethylation of the compound, yielding the secondary amine (2-phenylpiperazine)[6][7]. This active metabolite often retains pharmacological activity but possesses a different receptor-binding profile[1].
Metabolic pathways of 1-methyl-2-phenylpiperazine via CYP450 and Phase II enzymes.
Excretion
Following Phase I oxidation, the hydroxylated metabolites undergo Phase II conjugation (primarily glucuronidation via UGTs and sulfation via SULTs) to increase aqueous solubility[5]. These highly polar conjugates are subsequently eliminated via renal excretion. The parent compound is rarely excreted unchanged in urine[8].
Structure-Pharmacokinetic Relationships (SPR)
Understanding the causality between structural modifications and PK outcomes is critical for lead optimization:
Phenyl Ring Substitution: Incorporating electron-withdrawing groups (e.g.,
−CF3
,
−Cl
) or steric blocks (e.g.,
−CH3
,
−F
) at the para or meta positions of the phenyl ring drastically reduces CYP2D6-mediated hydroxylation. This modification forces the metabolic burden onto CYP3A4, typically extending the systemic half-life and reducing clearance[6].
N1-Alkyl Variations: Replacing the N1-methyl group with bulkier substituents (e.g., isopropyl or benzyl groups) can hinder CYP3A4/CYP1A2 N-dealkylation due to steric clash within the enzyme's active site, thereby improving metabolic stability[2].
To ensure scientific integrity, PK profiling must utilize self-validating systems that isolate biological variables from analytical artifacts.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: Determine intrinsic clearance (
Clint
) and identify CYP450 liabilities.
Causality & Design: Human Liver Microsomes (HLMs) are used because they contain the full complement of membrane-bound CYPs.
Preparation: Pre-incubate 1
μ
M of the 1-methyl-2-phenylpiperazine derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH (the obligate electron donor for CYPs) to initiate the reaction.
Self-Validating Control: Run a parallel "Minus-NADPH" control. Why? This isolates CYP-mediated turnover from chemical instability or non-oxidative degradation. If the drug degrades in the absence of NADPH, it indicates instability in the buffer or the presence of active amidases/esterases.
Quenching: At serial time points (0, 5, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Why? Cold acetonitrile immediately precipitates microsomal proteins, halting the reaction, while the SIL-IS corrects for downstream LC-MS/MS matrix effects.
Analysis: Centrifuge at 14,000
×
g for 10 min and analyze the supernatant via LC-MS/MS.
In Vivo Pharmacokinetic Profiling Workflow
Objective: Determine absolute bioavailability (
F%
), clearance, and half-life.
Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.
Protocol Steps:
Dosing: Administer the derivative to Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg). Dual dosing is mandatory to calculate absolute bioavailability.
Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Anticoagulant Selection: Collect blood into
K2
EDTA tubes. Why? Heparin can cause micro-clots and cause severe ion suppression during electrospray ionization (ESI), whereas EDTA stabilizes the plasma without interfering with MS detection.
Extraction: Perform protein precipitation using cold acetonitrile. Liquid-liquid extraction (LLE) is avoided because basic piperazines require heavy alkalinization of the aqueous phase to partition into organics, which can degrade sensitive phase II metabolites.
Data Analysis: Utilize Non-Compartmental Analysis (NCA). NCA is preferred over compartmental modeling in early discovery because it relies on algebraic area-under-the-curve (AUC) calculations rather than assumptions about physiological compartments.
Quantitative Data Synthesis
The following tables summarize the expected quantitative PK parameters for standard 1-methyl-2-phenylpiperazine derivatives, synthesized from validated in vitro and in vivo models[1][6][8].
Table 1: In Vitro CYP Phenotyping & Inhibition Profile
Enzyme
Fractional Contribution (%)
Primary Reaction
Validating Chemical Inhibitor
CYP2D6
~80%
Aromatic Hydroxylation
Quinidine (3
μ
M)
CYP3A4
~10–15%
N-Demethylation
Ketoconazole (1
μ
M)
CYP1A2
~5–10%
N-Demethylation
Fluvoxamine (1
μ
M)
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO, 2 mg/kg IV)
PK Parameter
Typical Range
Mechanistic Interpretation
Clearance (
Cl
)
45 – 99 L/h
Indicates a moderate-to-high hepatic extraction ratio.
Volume of Distribution (
Vd
)
3.0 – 4.5 L/kg
Suggests extensive tissue distribution and BBB penetration.
Half-life (
t1/2
)
4.5 – 5.5 h
Provides a moderate duration of action, suitable for BID/TID dosing.
Bioavailability (
F%
)
35% – 50%
Limited primarily by CYP2D6-mediated first-pass metabolism in the liver.
Navigating the Toxicological Landscape of 1-Methyl-2-Phenylpiperazine: A Technical Guide for Preclinical Development
Abstract This technical guide provides a comprehensive framework for evaluating the toxicological profile of 1-methyl-2-phenylpiperazine in animal models. In the absence of extensive public data on this specific molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the toxicological profile of 1-methyl-2-phenylpiperazine in animal models. In the absence of extensive public data on this specific molecule, this document synthesizes established principles of toxicology with insights from structurally related phenylpiperazine derivatives to offer a predictive and strategic approach for researchers, scientists, and drug development professionals. The guide details essential in vivo and in vitro studies, including acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. By elucidating the causal relationships behind experimental design and providing detailed, self-validating protocols, this whitepaper serves as a critical resource for the preclinical safety assessment of 1-methyl-2-phenylpiperazine and other novel phenylpiperazine-based compounds.
Introduction: The Phenylpiperazine Scaffold and the Imperative for a Robust Toxicological Profile
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. 1-Methyl-2-phenylpiperazine, as a specific analogue, warrants a thorough toxicological investigation to ascertain its safety profile before clinical consideration. The predictive toxicological assessment outlined herein is crucial for identifying potential target organs, establishing a safe starting dose for first-in-human studies, and understanding the compound's overall risk-benefit profile. This guide is structured to walk the researcher through the logical progression of toxicological evaluation, from single-dose acute effects to long-term chronic exposure and specialized toxicity endpoints.
Pharmacokinetics and Metabolism: Understanding Exposure and Biotransformation
A prerequisite to any meaningful toxicology study is a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic (PK) studies in relevant animal models, such as rodents and non-rodents, are essential for determining key parameters like bioavailability, half-life, clearance, and volume of distribution.[1][2][3]
Metabolite identification is equally critical, as biotransformation can lead to the formation of active or toxic metabolites. In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) can provide initial insights into metabolic pathways.[4] For other phenylpiperazine derivatives, metabolism has been shown to involve hydroxylation and N-dealkylation.[3] Understanding these pathways for 1-methyl-2-phenylpiperazine is vital for interpreting toxicity data and assessing human relevance.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).
Dose Administration: A single dose of 1-methyl-2-phenylpiperazine administered intravenously (IV) and orally (PO) to separate groups. The dose selection should be based on preliminary dose-range finding studies.
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Bioanalysis: Plasma concentrations of the parent compound and any identified major metabolites are quantified using a validated analytical method, such as LC-MS/MS.
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd) are calculated using appropriate software.
Acute Toxicity Assessment: Evaluating the Effects of a Single High Dose
Acute toxicity studies are designed to determine the potential adverse effects that may occur shortly after the administration of a single dose of the substance.[5] These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent, longer-term studies.
Key Endpoints in Acute Toxicity Studies:
Mortality
Clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions)
Body weight changes
Gross pathological findings at necropsy
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD 425)
Animal Model: Typically, female rats or mice are used as they are often slightly more sensitive.
Dose Administration: A single oral dose is administered to one animal.
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.
LD50 Estimation: This sequential dosing continues until enough data is collected to estimate the LD50 with a specified level of confidence.
Sub-chronic and Chronic Toxicity: Uncovering the Effects of Repeated Dosing
Sub-chronic (typically 28 or 90 days) and chronic (6 months to 2 years) toxicity studies are designed to characterize the toxicological profile of a compound following repeated administration.[6][7][8] These studies are essential for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect Level (NOAEL), and assessing the potential for cumulative toxicity.
Table 1: Key Parameters Evaluated in Sub-chronic and Chronic Toxicity Studies
Parameter Category
Specific Endpoints
In-life Observations
Clinical signs, body weight, food and water consumption, ophthalmology, functional observational battery.
Clinical Pathology
Hematology, clinical chemistry, urinalysis.
Pathology
Gross necropsy, organ weights, histopathology of a comprehensive list of tissues.
Experimental Protocol: 90-Day Oral Toxicity Study in Dogs
Animal Model: Beagle dogs are a commonly used non-rodent species (n=4 per sex per group).
Dose Administration: Daily oral administration (e.g., via capsule) for 90 days at three dose levels (low, mid, high) and a control group.
Monitoring: Comprehensive in-life observations and clinical pathology assessments at baseline and at specified intervals during the study.
Terminal Procedures: At the end of the treatment period, all animals undergo a full necropsy with organ weight measurements and histopathological examination of tissues. A recovery group may be included to assess the reversibility of any findings.
Genetic Toxicology: Assessing the Potential for DNA Damage
Genetic toxicology studies are conducted to determine if a compound can cause damage to DNA or chromosomes, which could lead to mutations and potentially cancer.[9][10] A standard battery of in vitro and in vivo tests is typically required by regulatory agencies.
The Standard Genetic Toxicology Battery:
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the potential of a compound to induce gene mutations in bacteria.[11][12]
In Vitro Mammalian Cell Cytogenetic Assay: Evaluates the potential to induce chromosomal damage (aberrations) in mammalian cells in culture (e.g., in human peripheral blood lymphocytes or Chinese Hamster Ovary cells).[12]
In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents, which assesses chromosomal damage in bone marrow cells.[11][12]
Carcinogenicity studies are long-term bioassays designed to assess the potential of a substance to cause cancer.[13] These studies are typically conducted in rodents and involve exposure to the compound for the majority of their lifespan.
Approaches to Carcinogenicity Testing:
Two-Year Rodent Bioassay: The traditional method, involving daily administration of the test compound to rats and mice for two years.[13][14]
Transgenic Mouse Models: Shorter-term studies (e.g., 6 months) using genetically modified mice that are predisposed to developing tumors, such as the rasH2 mouse.[15]
The decision to conduct a carcinogenicity study is based on several factors, including the results of genotoxicity assays, evidence of pre-neoplastic lesions in chronic toxicity studies, and the intended clinical use of the drug.
Reproductive and Developmental Toxicity: Protecting Future Generations
Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and the development of offspring.[16][17] These studies are critical for any drug that may be used in men or women of reproductive potential.
Table 2: Key Reproductive and Developmental Toxicity Studies
Study Type
Primary Endpoints
Animal Model
Fertility and Early Embryonic Development
Mating performance, fertility, implantation, early embryonic survival.
Rat
Embryo-Fetal Development
Maternal toxicity, fetal viability, growth, and morphology (malformations).
Rat and Rabbit
Pre- and Postnatal Development
Maternal toxicity, pup viability, growth, and development, maternal behavior.
Rat
Conclusion and Future Directions
The toxicological evaluation of 1-methyl-2-phenylpiperazine requires a systematic and scientifically rigorous approach. While direct data for this specific molecule is limited, the established methodologies and insights from related phenylpiperazine compounds provide a robust framework for its preclinical safety assessment. The protocols and strategies outlined in this guide are designed to be self-validating and to provide the critical data necessary for informed decision-making in the drug development process. Future research should focus on generating specific data for 1-methyl-2-phenylpiperazine across this full spectrum of toxicological endpoints to definitively characterize its safety profile.
References
Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. ACS Publications. [Link]
Genetic Toxicology Studies. Charles River Laboratories. [Link]
LD50 – Knowledge and References. Taylor & Francis. [Link]
Assessment of the three-test genetic toxicology battery for groundwater metabolites. PMC. [Link]
From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]
Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. [Link]
Ames Test and Genotoxicity Testing. Nelson Labs. [Link]
Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects. PMC. [Link]
MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]
Results of Long-Term Carcinogenicity Bioassay on Sprague-Dawley Rats Exposed to Aspartame Administered in Feed. ANNALS NEW YORK ACADEMY OF SCIENCES. [Link]
Species-specific developmental toxicity in rats and rabbits: generation of a reference compound list for development of alternat. [Link]
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Semantic Scholar. [Link]
Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals. Risk Assessment. [Link]
ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. [Link]
Is the 2 Year Rodent Bioassay Needed to Address Carcinogenic Risk for Human Pharmaceuticals? [Link]
Evaluation of Developmental and Reproductive Toxicity in Rabbits for MB-102, a Fluorescent Tracer Agent Designed for Real-Time Measurement of Glomerular Filtration Rate. Medibeacon. [Link]
QSAR Modeling of Rat Acute Toxicity by Oral Exposure. NIH Public Access. [Link]
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. [Link]
The rasH2 Mice Carcinogenicity Study. Charles River Laboratories. [Link]
V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. PubMed. [Link]
DETERMINATION OF LD50 AND ACUTE TOXICITY EFFECTS ON SOME BIOCHEMICAL PARAMETERS INDUCED BY AMITRAZ IN RATS Mahmood B. Mahmood. [Link]
In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. [Link]
A 90-day study of subchronic oral toxicity of 20 nm, negatively c | IJN. Dove Medical Press. [Link]
BIOASSAY OF-1-PHENYL-3-METHYL-5-PYRAZOLONE-FOR POSSIBLE CARCINOGENICITY-CAS No. 89-25-8. GovInfo. [Link]
In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis | Request PDF. ResearchGate. [Link]
references for heast table 1: subchronic and chronic toxicity (other than carcinogenicity). [Link]
Sub-chronic oral toxicity of the aqueous extract of lithospermi radix in Fischer 344 rats. [Link]
Subchronic oral toxicity study with regular and enzymatically depolymerized sodium carboxymethylcellulose in rats. PubMed. [Link]
A 90-day subchronic toxicity study of 5-methyl-2-phenyl-2-hexenal in F344 rats. PubMed. [Link]
Beagle dog 90-day oral toxicity study of a novel coccidiostat – ethanamizuril. ResearchGate. [Link]
Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. MDPI. [Link]
Beagle dog 90-day oral toxicity study of a novel coccidiostat - ethanamizuril. PubMed. [Link]
Application Notes and Protocols for the Synthesis of 1-Methyl-2-phenylpiperazine Enantiomers
Abstract This document provides a comprehensive guide for the synthesis and analysis of the individual enantiomers of 1-methyl-2-phenylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis and analysis of the individual enantiomers of 1-methyl-2-phenylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug development.[1][2] The stereochemistry of piperazine derivatives is critical, as individual enantiomers frequently exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[3][4] We present two primary strategic approaches: the synthesis of a racemic mixture followed by classical chiral resolution, and a more direct enantioselective synthesis. Detailed, step-by-step protocols for the racemic synthesis, resolution using diastereomeric salt formation, and a concluding analytical workflow for the determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are provided. This guide is intended for researchers, chemists, and drug development professionals requiring access to enantiomerically pure 1-methyl-2-phenylpiperazine for their research and development activities.
Introduction and Strategic Overview
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] When substituted asymmetrically, as in the case of 1-methyl-2-phenylpiperazine, a chiral center is introduced. The biological activity of such compounds is often dictated by the absolute stereochemistry at this center.[2][6] Consequently, the ability to produce enantiomerically pure forms of this molecule is paramount for targeted drug design and regulatory approval.[3]
Two principal strategies are employed for obtaining the (R)- and (S)-enantiomers of 1-methyl-2-phenylpiperazine:
Racemic Synthesis and Chiral Resolution: This classical and robust approach involves the non-stereoselective synthesis of the racemate, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in physical properties, such as solubility.[7][]
Asymmetric (Enantioselective) Synthesis: This modern approach aims to create the desired stereocenter selectively in a single synthetic operation. This is typically achieved using a chiral catalyst or auxiliary, offering a more elegant and potentially more efficient route to the target enantiomer.[9][10][11]
This guide will provide detailed protocols for the first approach, which is often the most practical and accessible method for many laboratories. An overview of an asymmetric synthesis strategy will also be discussed.
Diagram 1: High-level overview of the primary synthetic strategies.
Protocol I: Synthesis of Racemic 1-Methyl-2-phenylpiperazine
The most direct route to racemic 1-methyl-2-phenylpiperazine involves the synthesis of an intermediate lactam (a piperazin-2-one), followed by its complete reduction. This approach avoids the potential for non-selective N-methylation of 2-phenylpiperazine, which can yield a mixture of 1-methyl, 4-methyl, and 1,4-dimethyl products.[12][13] The following protocol is based on the reduction of a piperazinone precursor.
Synthesis of 1-Methyl-3-phenylpiperazin-2-one
This protocol begins with commercially available 3-phenylpiperazin-2-one.
Materials:
3-Phenylpiperazin-2-one
Sodium hydride (NaH), 60% dispersion in mineral oil
Methyl iodide (CH₃I)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
Carefully add sodium hydride (1.2 equivalents) to the stirred DMF at 0 °C (ice bath).
Add a solution of 3-phenylpiperazin-2-one (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
Dilute the mixture with water and extract with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-phenylpiperazin-2-one. The product can be purified by column chromatography if necessary.
Reduction to Racemic 1-Methyl-2-phenylpiperazine
Materials:
1-Methyl-3-phenylpiperazin-2-one
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Water
15% Aqueous sodium hydroxide (NaOH)
Procedure:
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-2.5 equivalents) in anhydrous THF.[14]
Cool the suspension to 0 °C (ice bath).
Add a solution of 1-methyl-3-phenylpiperazin-2-one (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.[14]
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.[14]
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ using a Fieser workup:
Slowly add X mL of water (where X is the mass of LiAlH₄ in grams).
Slowly add X mL of 15% aqueous NaOH.
Slowly add 3X mL of water.
Stir the resulting granular precipitate at room temperature for 1 hour.[14]
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
Combine the filtrates and concentrate under reduced pressure to yield racemic 1-methyl-2-phenylpiperazine. The crude product is often of sufficient purity for the subsequent resolution step.
Diagram 2: Workflow for the synthesis of racemic 1-methyl-2-phenylpiperazine.
Protocol II: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general method for resolving the racemic base using a chiral acid. The choice of acid and solvent system is crucial and often requires empirical optimization. (+)-Dibenzoyl-D-tartaric acid is a common and effective resolving agent for chiral amines.
Materials:
Racemic 1-methyl-2-phenylpiperazine
(+)-Dibenzoyl-D-tartaric acid
Methanol (or other suitable solvent like ethanol or acetone)
Diethyl ether
10% Aqueous sodium hydroxide (NaOH)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the racemic 1-methyl-2-phenylpiperazine (1.0 equivalent) in a minimum amount of warm methanol.
In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 equivalents) in a minimum amount of warm methanol. The use of 0.5 equivalents is based on the principle that one molecule of the chiral acid will resolve one molecule of the racemic base, forming one of two possible diastereomeric salts.
Slowly add the acid solution to the stirred solution of the racemic base.
Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Allow the solution to stand, potentially at a reduced temperature (e.g., 4 °C), for 12-24 hours to maximize crystallization.
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol, followed by cold diethyl ether. This solid is the diastereomeric salt of one enantiomer (e.g., the (R)-enantiomer).
Liberation of the Free Base: Suspend the collected crystals in a biphasic mixture of dichloromethane and 10% aqueous NaOH. Stir vigorously until all solids have dissolved.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (2x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-methyl-2-phenylpiperazine.
The other enantiomer can be recovered from the mother liquor (the filtrate from step 5) by concentrating the solvent and repeating the basification and extraction process described in steps 6-8.
Determine the enantiomeric excess (% ee) of each fraction using the chiral HPLC method described in Section 4. The resolution process may need to be repeated (recrystallization) to achieve >99% ee.
Diagram 4: Workflow for determination of enantiomeric excess by chiral HPLC.
Discussion of Alternative Asymmetric Strategies
While the resolution method is robust, direct asymmetric synthesis offers a more convergent route. Several advanced methods have been developed for the enantioselective synthesis of chiral piperazines. [10]One notable strategy is the catalytic asymmetric hydrogenation of a pyrazine precursor. For example, a suitably substituted pyrazine can be hydrogenated using a chiral catalyst, such as an Iridium or Palladium complex with a chiral ligand, to directly yield the desired piperazine enantiomer with high enantioselectivity. [11]This approach reduces the number of synthetic steps and avoids the loss of 50% of the material inherent in a classical resolution. Researchers interested in these methods are encouraged to consult the primary literature for specific catalytic systems and conditions.
[5][11]
Conclusion
This application note provides detailed and reliable protocols for the synthesis of racemic 1-methyl-2-phenylpiperazine and its subsequent separation into individual enantiomers through classical resolution. Furthermore, a validated starting method for chiral HPLC analysis is presented to ensure the accurate determination of enantiomeric purity. The provided workflows and step-by-step instructions are designed to enable researchers in pharmaceutical and chemical development to produce and analyze these important chiral building blocks with confidence.
References
Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]
France, S., et al. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. PMC. Retrieved from [Link]
Stoltz, B. M., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Retrieved from [Link]
Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Retrieved from [Link]
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from [Link]
Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. Retrieved from [Link]
Sahu, P. K., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. IOP Publishing. Retrieved from [Link]
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Retrieved from [Link]
APL Research Centre. (2003). A Process For Preparing 1 Methyl 3 Phenylpiperazine. QuickCompany. Retrieved from [Link]
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
El-Haj, B. M., et al. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Retrieved from [Link]
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
O'Brien, P., et al. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
APL Research Centre. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
H. Lundbeck A/S. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Googleapis.com. Retrieved from [Link]
Wipf, P., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Retrieved from [Link]
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]
Reddy, G. J., et al. (2015). An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. ResearchGate. Retrieved from [Link]
Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Retrieved from [Link]
Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]
Lecka-Szlachta, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]
Roderick, W. R., et al. (1966). Derivatives of Piperazine. XXXV. Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
Application Note: Formulation and In Vivo Preparation of 1-Methyl-2-phenylpiperazine for Preclinical Behavioral Assays
Scientific Context & Pharmacological Utility 1-Methyl-2-phenylpiperazine (1-M-2-PP) is a versatile and structurally significant piperazine derivative[1]. While it is widely utilized as a chemical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Pharmacological Utility
1-Methyl-2-phenylpiperazine (1-M-2-PP) is a versatile and structurally significant piperazine derivative[1]. While it is widely utilized as a chemical intermediate in the synthesis of high-affinity2[2], the core phenylpiperazine scaffold itself possesses intrinsic activity at central monoaminergic targets. Evaluating 1-M-2-PP in rodent behavioral assays (e.g., Open Field Test, Prepulse Inhibition) is a critical step in neuropharmacological profiling.
This guide provides a self-validating protocol for formulating 1-M-2-PP for in vivo administration, ensuring physiological compatibility, accurate dosing, and the elimination of vehicle-induced behavioral artifacts.
Physicochemical Profiling & Vehicle Selection
Before formulating any compound for behavioral testing, its salt form and solubility profile must strictly dictate the vehicle choice. 1-M-2-PP is commercially supplied primarily as a 3[3].
Table 1: Physicochemical Properties of 1-Methyl-2-phenylpiperazine
Causality in Vehicle Selection:
Because 1-M-2-PP dihydrochloride is highly water-soluble, the use of organic solvents (e.g., DMSO, Cremophor EL, Tween-80) is completely unnecessary and should be strictly avoided. Organic solvents inherently depress central nervous system (CNS) activity, alter baseline locomotion, and introduce severe confounding variables in behavioral data. Physiological saline (0.9% NaCl) is the optimal vehicle, providing a biologically inert matrix.
Experimental Workflows & Pharmacological Pathways
Figure 1: Workflow for the preparation and administration of 1-methyl-2-phenylpiperazine.
Figure 2: Putative monoaminergic signaling pathway of phenylpiperazine derivatives.
Step 1: Salt Factor Calculation (Self-Validation Step)
Causality: To dose animals accurately based on the active moiety (the free base), researchers must apply a salt correction factor. Failing to account for the dihydrochloride hydrate mass results in under-dosing the active compound by approximately 34%.
Formula: Required Mass (Salt) = Target Dose (Free Base) × Body Weight × (MW Salt / MW Free Base) / Concentration
Example: To prepare a 10 mg/mL (free base equivalent) solution, the ratio of the salt MW (267.20 g/mol ) to the free base MW (176.26 g/mol ) is 1.516[3][5]. Therefore, weigh 15.16 mg of the dihydrochloride hydrate per 1 mL of vehicle.
Step 2: Dissolution
Weigh the calculated mass of 1-M-2-PP dihydrochloride hydrate using an analytical balance.
Transfer the powder to a sterile glass vial.
Add 90% of the final target volume of 0.9% Saline.
Vortex gently for 30–60 seconds. The compound will dissolve rapidly, yielding a clear solution.
Self-Validation Check: Inspect the vial against a light source; any particulate matter indicates incomplete dissolution, requiring further vortexing or slight warming (up to 37°C).
Step 3: Critical pH Adjustment (The "Anti-Confounder" Step)
Causality: Dissolving a dihydrochloride salt in unbuffered saline releases protons, dropping the solution's pH to highly acidic levels (pH 2.0 – 3.5). Intraperitoneal (i.p.) injection of acidic solutions causes immediate visceral pain and a robust stress response (corticosterone release). In behavioral assays, this pain-induced stress mimics anxiety and suppresses locomotion, leading to false-positive anxiogenic or sedative data.
Measure the pH of the solution.
Titrate dropwise with 0.1 N NaOH, vortexing between drops, until the pH reaches 7.2 – 7.4 (physiological pH).
Bring the solution to the final total volume (100%) using 0.9% Saline.
Step 4: Sterilization
Draw the pH-adjusted solution into a sterile Luer-lock syringe.
Attach a 0.22 µm PES filter.
Causality: PES is preferred over Nylon or PTFE due to its exceptionally low drug-binding characteristics, ensuring the concentration remains accurate post-filtration.
Filter the solution into a sterile, endotoxin-free dosing vial.
Implementation in Behavioral Assays
Table 2: Standardized Dosing Parameters for Rodent Behavioral Assays
Parameter
Mouse (C57BL/6)
Rat (Sprague-Dawley)
Rationale
Injection Route
Intraperitoneal (i.p.)
Intraperitoneal (i.p.)
Rapid systemic absorption; peak brain concentration typically reached in 15-30 min.
Dosing Volume
10 mL/kg
1 - 2 mL/kg
Prevents volume-induced stretching reflexes that interfere with behavioral tracking.
Pre-treatment Time
30 minutes
30 minutes
Allows for complete absorption and CNS penetration prior to assay initiation.
Assay Considerations:
When evaluating the behavioral pharmacology of 1-M-2-PP, habituate the animals to the testing room for at least 1 hour prior to dosing. For locomotor tracking (e.g., ANY-maze or EthoVision), conduct the assay under dim red lighting (approx. 15–30 lux) to minimize photophobia-induced anxiety, allowing the true pharmacological effect of the piperazine derivative to be isolated.
Application Note: HPLC-UV Quantification of 1-Methyl-2-phenylpiperazine in Human Plasma
Introduction & Scientific Rationale 1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative. It frequently emerges as a critical isomeric byproduct during the synthesis of 1-methyl-3-phenylpiperaz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative. It frequently emerges as a critical isomeric byproduct during the synthesis of 1-methyl-3-phenylpiperazine[1], which is the primary precursor to the widely prescribed tetracyclic antidepressant mirtazapine[2]. Furthermore, substituted phenylpiperazines represent a rapidly growing class of psychoactive compounds and designer drugs. Their increasing prevalence necessitates robust pharmacokinetic (PK) and toxicological monitoring capabilities in biological matrices[3].
Quantifying basic, lipophilic amines in complex matrices like human plasma presents unique chromatographic challenges. Piperazines possess secondary and tertiary amine groups with pKa values typically ranging from 8.5 to 9.5. In reverse-phase high-performance liquid chromatography (RP-HPLC), un-ionized amines can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing and loss of resolution.
To counteract this, this protocol employs a highly controlled, low-pH mobile phase (pH 3.9) to fully protonate the piperazine nitrogens. This is paired with an end-capped C18 column to ensure sharp, symmetrical peaks—a proven, authoritative approach for piperazinoazepine derivatives[4].
Mechanistic Workflow & Chromatographic Logic
The success of this assay relies on a biphasic manipulation of the analyte's ionization state:
Sample Preparation (High pH): Deprotonating the amine to maximize lipophilicity for organic extraction.
Chromatography (Low pH): Protonating the amine to maximize solubility in the mobile phase and prevent secondary silanol interactions.
Fig 2. Mechanistic rationale for the reverse-phase HPLC-UV retention and detection.
Matrix : Blank human plasma (K₂EDTA anticoagulated).
Experimental Protocol
Preparation of Standards
Prepare a primary stock solution of 1-methyl-2-phenylpiperazine (1.0 mg/mL) in methanol.
Dilute serially in the mobile phase to create working standards ranging from 10 ng/mL to 1000 ng/mL.
Liquid-Liquid Extraction (LLE) Procedure
Causality Note: To extract the analyte from the aqueous plasma matrix into an organic solvent, the pH of the plasma must be raised at least 2 units above the analyte's pKa. Adding 1M NaOH (pH > 11) suppresses the ionization of the piperazine nitrogens, maximizing its partition coefficient into the organic phase. This specific LLE technique has been proven highly effective for mirtazapine and related piperazines[4].
Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube.
Add 20 µL of the Internal Standard solution (500 ng/mL Clozapine).
Add 50 µL of 1M NaOH and vortex for 10 seconds to alkalinize the sample.
Add 1.5 mL of Ethyl Acetate.
Vortex vigorously for 3 minutes to facilitate phase transfer.
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (approx. 1.2 mL) to a clean glass tube, avoiding the proteinaceous buffy coat.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC autosampler vial.
Fig 1. Step-by-step liquid-liquid extraction workflow for plasma sample preparation.
Mobile Phase : 20 mM Potassium phosphate buffer (pH adjusted to 3.9 with orthophosphoric acid) : Acetonitrile (75:25, v/v).
Flow Rate : 1.2 mL/min (Isocratic).
Column Temperature : 40°C (Improves mass transfer kinetics and reduces system backpressure).
Detection Wavelength : UV at 210 nm (Optimal for the absorbance of the unsubstituted phenyl ring and piperazine backbone).
Injection Volume : 20 µL.
System Suitability and Self-Validation
A protocol is only as reliable as its internal controls. To ensure this workflow is a self-validating system, every analytical batch must include:
Blank Matrix Check : An injection of unspiked, extracted human plasma to verify the absence of endogenous interference at the retention times of the analyte and IS.
Internal Standard (IS) Recovery : The IS must maintain a consistent peak area (±15% RSD) across all samples. A sudden drop in IS area indicates an extraction failure or matrix effect, invalidating that specific sample.
Quality Control (QC) Samples : Low, medium, and high concentration QCs (e.g., 30, 300, and 800 ng/mL) must be interspersed every 10-15 unknown samples. Assay acceptance requires QC accuracy to be within ±15% of their nominal concentrations[4].
Data Presentation: Method Validation Summary
The following table summarizes the quantitative validation parameters expected when applying this protocol, adhering to standard bioanalytical guidelines.
Table 1: Validation Parameters for 1-Methyl-2-phenylpiperazine in Plasma
Parameter
Value / Range
Acceptance Criteria
Linear Range
10 – 1000 ng/mL
R² ≥ 0.995
Limit of Detection (LOD)
3.0 ng/mL
S/N ≥ 3
Lower Limit of Quantitation (LLOQ)
10.0 ng/mL
S/N ≥ 10, Accuracy ±20%
Intra-day Precision (RSD)
2.5% – 4.8%
≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD)
3.1% – 5.5%
≤ 15% (≤ 20% at LLOQ)
Average Extraction Recovery
88.5% ± 4.2%
Consistent across concentrations
References
Shejul, P. B., et al. "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives." Sphinx Knowledge House. 1
US Patent 7041826B2. "Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate." Google Patents. 2
"Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method." Iranian Journal of Pharmaceutical Research / PubMed. 4
"Piperazine derivatives as dangerous abused compounds." Arhiv za higijenu rada i toksikologiju. 3
using 1-methyl-2-phenylpiperazine as a chemical intermediate
An Application and Protocol Guide for the Utilization of 1-Methyl-2-phenylpiperazine as a Chemical Intermediate Authored by: A Senior Application Scientist Introduction: The Versatility of 1-Methyl-2-phenylpiperazine 1-M...
Author: BenchChem Technical Support Team. Date: March 2026
An Application and Protocol Guide for the Utilization of 1-Methyl-2-phenylpiperazine as a Chemical Intermediate
Authored by: A Senior Application Scientist
Introduction: The Versatility of 1-Methyl-2-phenylpiperazine
1-Methyl-2-phenylpiperazine (CAS: 5271-28-3) is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position.[1][2][3] This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable and versatile building block in modern organic synthesis. The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry, as its inclusion in a molecule can enhance aqueous solubility, oral bioavailability, and target affinity.[4]
While its isomeric counterpart, 1-methyl-3-phenylpiperazine, is a well-known key intermediate in the synthesis of the antidepressant Mirtazapine, 1-methyl-2-phenylpiperazine holds significant value in its own right.[5][6] It serves as a crucial precursor in the development of various pharmaceutical agents, particularly those targeting the central nervous system such as antidepressants and antipsychotics.[1][7] Beyond pharmaceuticals, its applications extend to materials science, where it is used to develop advanced polymers, coatings, and adhesives.[1][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of 1-methyl-2-phenylpiperazine, supported by detailed experimental protocols and safety guidelines.
Part 1: Synthesis of 1-Methyl-2-phenylpiperazine
The synthesis of 1-methyl-2-phenylpiperazine can be approached through several routes. A common and effective method involves the reduction of a lactam precursor, 1-methyl-2-oxo-3-phenylpiperazine. This method is advantageous as it avoids the non-selective methylation issues that can arise when methylating 2-phenylpiperazine directly.[5]
The following protocol details a laboratory-scale synthesis via the reduction of 1-methyl-2-oxo-3-phenylpiperazine using Lithium Aluminium Hydride (LiAlH₄), a powerful reducing agent capable of converting amides to amines.
Experimental Protocol: Synthesis via Lactam Reduction
Objective: To synthesize 1-methyl-2-phenylpiperazine by the reduction of 1-methyl-2-oxo-3-phenylpiperazine.
Materials and Equipment:
1-methyl-2-oxo-3-phenylpiperazine
Lithium Aluminium Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Sodium Hydroxide (NaOH), 15% aqueous solution
Water (deionized)
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask (250 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Nitrogen or Argon gas inlet
Rotary evaporator
Standard glassware for extraction and filtration
Procedure:
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the LiAlH₄.
Reagent Suspension: Under a positive pressure of nitrogen, carefully suspend Lithium Aluminium Hydride (e.g., 3.0 g, ~0.08 mol) in anhydrous THF (60 mL).[5]
Cooling: Cool the suspension to approximately 5-10°C using an ice bath. This is a critical step to control the initial exothermic reaction.
Substrate Addition: Dissolve the lactam precursor, 1-methyl-2-oxo-3-phenylpiperazine (e.g., 10 g, ~0.05 mol), in a minimal amount of anhydrous THF (10-15 mL). Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 15°C.[5]
Reflux: After the addition is complete, slowly remove the ice bath and allow the reaction mixture to warm to room temperature. Gradually heat the mixture to reflux and maintain it for at least 2 hours to ensure the reduction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching (Fieser Workup): Cool the reaction mixture back down to 0-5°C with an ice bath. This quenching procedure must be performed with extreme caution as it is highly exothermic and generates hydrogen gas. Sequentially and very slowly, add the following:
3 mL of water
3 mL of 15% aqueous NaOH solution
9 mL of water
Stirring and Filtration: Allow the mixture to warm to room temperature and stir vigorously for 1 hour.[5] The grey suspension should transform into a white, granular precipitate of aluminum salts, which can be easily filtered.
Isolation: Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield pure 1-methyl-2-phenylpiperazine.
Caption: Workflow for the synthesis of 1-methyl-2-phenylpiperazine.
Part 2: Analytical Characterization
Confirming the identity and purity of the synthesized 1-methyl-2-phenylpiperazine is paramount. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
~7.2-7.4 ppm (m, 5H): Phenyl ring protons.~4.5 ppm (s, 1H): Methine proton (CH) at the 2-position.~3.0-3.5 ppm (m, 6H): Piperazine ring methylene protons (CH₂).~2.3-3.0 ppm (s, 3H): Methyl group protons (N-CH₃). (Note: Specific shifts and multiplicities can vary slightly based on solvent and concentration. Data is inferred from similar structures).[5][6]
¹³C NMR (CDCl₃)
~127-140 ppm: Aromatic carbons.~45-70 ppm: Piperazine ring carbons and the methyl carbon. (Note: Specific shifts are inferred from published data on similar phenylpiperazine derivatives).[6]
Mass Spec (ESI-MS)
[M+H]⁺ = 177.14: The protonated molecular ion peak is expected to be the base peak.
Appearance
Typically a liquid or low-melting solid.
Part 3: Applications as a Chemical Intermediate
The true utility of 1-methyl-2-phenylpiperazine lies in its role as a scaffold for building more complex, biologically active molecules. The secondary amine within the piperazine ring is a nucleophile, readily participating in reactions like N-arylation, acylation, and alkylation to introduce new functional groups.
Protocol: N-Arylation for Synthesis of Bioactive Scaffolds
This protocol describes a representative palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. This type of reaction is fundamental in drug discovery for creating analogues of compounds like Vortioxetine, where a piperazine moiety is linked to different aryl systems.[8][9]
Objective: To couple 1-methyl-2-phenylpiperazine with an aryl halide (e.g., 2-bromopyridine) to synthesize a novel derivative.
Materials and Equipment:
1-methyl-2-phenylpiperazine
Aryl halide (e.g., 2-bromopyridine)
Palladium catalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., Xantphos)
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Schlenk flask or sealed reaction vial
Inert atmosphere glovebox or Schlenk line
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Procedure:
Inert Atmosphere: Add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents) to a dry Schlenk flask inside a glovebox or under a strong flow of inert gas.
Reagent Addition: Add the aryl halide (1.0 equivalent) and 1-methyl-2-phenylpiperazine (1.1-1.2 equivalents) to the flask.
Solvent Addition: Add the anhydrous, deoxygenated solvent. The choice of solvent is critical; toluene and dioxane are common.
Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 4-24 hours. Monitor progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl derivative.
Caption: Buchwald-Hartwig amination using the title intermediate.
Part 4: Safety, Handling, and Storage
Proper handling of 1-methyl-2-phenylpiperazine is essential due to its potential hazards. The information below is a summary of common safety data. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[10][11][12]
Harmful to aquatic life with long-lasting effects.[10]
Safe Handling Protocol:
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles and a face shield.[10]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[10]
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[13]
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10][11]
Spills: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14]
First Aid Measures:
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10][11]
Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[10][12]
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[10][12]
QuickCompany. A Process For Preparing 1 Methyl 3 Phenylpiperazine.
Chem-Impex.
TCI Chemicals.
Muby Chemicals. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.
Apollo Scientific.
Fisher Scientific.
Fisher Scientific. SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder.
Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
Santa Cruz Biotechnology. 1-Methyl-2-phenyl-piperazine | CAS 5271-28-3.
PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
ResearchGate.
European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
Isaac Scientific Publishing.
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Pharmaffiliates. Cas No : 5271-28-3 | Product Name : 1-Methyl-2-phenylpiperazine.
MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
ResearchGate. The medicinal chemistry of piperazines: A review.
Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Methyl-2-phenylpiperazine
Introduction: The Structural Elucidation of a Key Pharmacophore 1-Methyl-2-phenylpiperazine is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Elucidation of a Key Pharmacophore
1-Methyl-2-phenylpiperazine is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antipsychotic, antidepressant, and antihistaminic effects[1]. The introduction of a methyl group at the 1-position and a phenyl group at the 2-position creates a chiral center and a specific three-dimensional arrangement that can significantly influence its pharmacological properties. Therefore, unambiguous structural confirmation and characterization are paramount for its use in research and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of 1-methyl-2-phenylpiperazine using ¹H and ¹³C NMR spectroscopy. We will delve into the principles of NMR as they apply to this molecule, provide detailed, field-proven protocols for sample preparation and data acquisition, and offer an in-depth interpretation of the expected NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this important compound.
I. Foundational Principles: Understanding the NMR Signature of 1-Methyl-2-phenylpiperazine
A thorough understanding of the relationship between molecular structure and NMR spectral parameters is crucial for accurate data interpretation. The chemical environment of each proton and carbon atom in 1-methyl-2-phenylpiperazine dictates its unique chemical shift (δ) and, for protons, its spin-spin coupling pattern.
A. Chemical Shift Predictions: A Logic-Based Approach
In the absence of a publicly available, experimentally verified NMR spectrum for 1-methyl-2-phenylpiperazine, we can confidently predict the chemical shifts by analyzing the electronic effects of the substituents and by referencing data from structurally similar compounds, such as 1-phenylpiperazine and various N-methylated piperazines[2][3][4][5].
¹H NMR Spectrum: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the phenyl group, the protons of the piperazine ring, and the protons of the N-methyl group. The five protons of the phenyl group will resonate in the aromatic region (typically δ 7.0-7.5 ppm). Due to the free rotation around the C-N bond, the ortho, meta, and para protons may exhibit complex splitting patterns. The protons on the piperazine ring will appear in the aliphatic region. The proton at the C2 position (the methine proton) will be deshielded by the adjacent phenyl group and nitrogen atom, and is expected to resonate at a lower field compared to the other piperazine protons. The N-methyl protons will appear as a singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The six carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons of the piperazine ring will resonate in the aliphatic region, with the C2 carbon being the most deshielded due to the attached phenyl group. The N-methyl carbon will appear at a characteristic upfield chemical shift.
B. Spin-Spin Coupling: Deciphering Molecular Connectivity
The multiplicity of the signals in the ¹H NMR spectrum (e.g., singlet, doublet, triplet, multiplet) is a result of spin-spin coupling between neighboring, non-equivalent protons. This provides valuable information about the connectivity of the atoms in the molecule. For instance, the methine proton at C2 is expected to couple with the adjacent methylene protons on the piperazine ring, resulting in a multiplet.
II. Experimental Protocols: A Self-Validating System for Reliable Data Acquisition
The quality of the NMR data is directly dependent on the meticulous execution of the experimental protocol. The following steps are designed to ensure the acquisition of high-resolution, artifact-free spectra.
A. Sample Preparation: The Foundation of a Good Spectrum
Material Purity: Begin with a highly purified sample of 1-methyl-2-phenylpiperazine. Impurities will introduce extraneous peaks and complicate spectral interpretation.
Solvent Selection: The choice of a deuterated solvent is critical. The solvent should completely dissolve the sample and have minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and often suitable choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used[6].
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of 1-methyl-2-phenylpiperazine in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
Homogenization and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube to prevent magnetic field distortions and poor shimming.
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR). Add a very small amount of TMS to the NMR tube. Alternatively, the residual solvent peak can be used for referencing[6].
B. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
1. Instrument Calibration and Shimming:
Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
Lock the spectrometer on the deuterium signal of the solvent.
Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
2. ¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., zg30).
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds. A longer relaxation delay ensures accurate integration.
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
3. ¹³C NMR Acquisition:
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase correct the resulting spectra.
Perform baseline correction.
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
III. Data Interpretation: Decoding the Molecular Structure
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 1-methyl-2-phenylpiperazine. These predictions are based on established chemical shift principles and data from analogous compounds[2][3][4][5].
Table 1: Predicted ¹H and ¹³C NMR Data for 1-Methyl-2-phenylpiperazine (in CDCl₃)
Assignment
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹H Multiplicity
Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para)
7.20 - 7.40
Multiplet
125.0 - 130.0
Piperazine-H2
3.50 - 3.70
Multiplet
60.0 - 65.0
Piperazine-H3, H5, H6
2.20 - 3.20
Multiplets
45.0 - 58.0
N-CH₃
2.30 - 2.50
Singlet
42.0 - 46.0
Phenyl-C (ipso)
Not observed in ¹H
-
138.0 - 142.0
A. Structural Confirmation with 2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, especially the complex multiplets of the piperazine ring, two-dimensional (2D) NMR experiments are highly recommended.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule, such as the connection of the phenyl ring to the piperazine C2 and the methyl group to the N1.
IV. Visualization of Molecular Structure and Workflow
To aid in the interpretation of the NMR spectra, a clear visualization of the molecular structure with labeled atoms is essential.
Caption: Molecular structure of 1-methyl-2-phenylpiperazine with key atom numbering.
Application Note: High-Recovery Sample Preparation Strategies for the Quantification of 1-Methyl-2-phenylpiperazine in Biological Matrices by Mass Spectrometry
Abstract This document provides a comprehensive guide with detailed protocols for the extraction of 1-methyl-2-phenylpiperazine (MMPP) from common biological matrices, such as plasma and urine, for quantitative analysis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide with detailed protocols for the extraction of 1-methyl-2-phenylpiperazine (MMPP) from common biological matrices, such as plasma and urine, for quantitative analysis by mass spectrometry (MS). Recognizing the challenges in bioanalysis, this note details three widely-used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each method, step-by-step protocols, and expected performance metrics are provided to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal strategy for their specific analytical needs.
Introduction
1-Methyl-2-phenylpiperazine (MMPP) is a piperazine derivative utilized in various research areas, including as a building block in medicinal chemistry for the development of psychoactive agents and other pharmaceuticals targeting neurological disorders.[1][2] Accurate and reliable quantification of MMPP in biological fluids is critical for pharmacokinetic, toxicokinetic, and metabolism studies. Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is the preferred analytical technique due to its high sensitivity and selectivity.
However, the quality of LC-MS data is fundamentally dependent on the upstream sample preparation. Biological matrices like plasma and urine contain a complex mixture of proteins, salts, lipids, and other endogenous components that can interfere with analysis. These interferences can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification, and can also clog and shorten the lifespan of analytical columns. Therefore, an effective sample preparation strategy is paramount to remove these interferences, concentrate the analyte, and ensure the method's robustness and reliability, in line with regulatory expectations.[3][4]
This application note explores three distinct workflows for MMPP sample preparation, ranging from a rapid, high-throughput screening method to a highly selective and clean extraction protocol, enabling researchers to achieve high-quality data for their downstream analysis.
Physicochemical Properties of 1-Methyl-2-phenylpiperazine
Understanding the chemical nature of MMPP is crucial for developing an effective extraction strategy. As a piperazine derivative, MMPP is a basic compound. The piperazine ring contains two nitrogen atoms; the tertiary amine (N-methyl) and the secondary amine are basic sites that can be protonated. The predicted pKa of the conjugate acid is approximately 8.8.[5] This means that at physiological pH (~7.4), MMPP will be predominantly in its protonated, cationic form. This pH-dependent charge state is the key property exploited in both Liquid-Liquid Extraction and Solid-Phase Extraction.
This basic nature dictates that to extract MMPP into an organic solvent (LLE) or retain it on a reversed-phase sorbent (SPE), its charge must be neutralized by raising the pH of the sample solution to be well above its pKa (e.g., pH > 10). Conversely, to retain it on a cation-exchange sorbent, the sample pH should be low enough to ensure it is fully protonated (e.g., pH < 7).
Sample Preparation Strategies & Protocols
The choice of sample preparation method depends on the required sensitivity, sample throughput, matrix complexity, and available resources. Here we present three protocols of increasing cleanup efficiency. For all protocols, the use of a suitable internal standard (IS), ideally a stable isotope-labeled version of MMPP (e.g., MMPP-d4), is strongly recommended to be added at the very beginning of the process to correct for analyte loss during extraction and for matrix effects.[7]
Protocol 1: Protein Precipitation (PPT)
Principle: This is the simplest and fastest method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample.[8] This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of solution. The analyte, being soluble in the resulting supernatant, is separated from the precipitated protein mass by centrifugation.
Best For: High-throughput screening, applications where matrix effects are minimal, or when analyte concentrations are high.
Materials and Reagents:
Biological sample (e.g., human plasma)
Acetonitrile (ACN), ice-cold (-20°C)
Internal Standard (IS) stock solution
Microcentrifuge tubes (1.5 mL)
Vortex mixer
Centrifuge capable of >14,000 x g
Step-by-Step Protocol:
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
Add 10 µL of the working Internal Standard solution.
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).[8]
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[8]
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
Carefully collect the supernatant containing the analyte and transfer it to a clean tube or a 96-well plate.
The supernatant can be injected directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation (PPT).
Protocol 2: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[9] For a basic amine like MMPP, the pH of the aqueous sample is raised to deprotonate the molecule, making it neutral and more soluble in a nonpolar organic solvent.[10] This provides a cleaner extract than PPT by removing non-lipid endogenous materials.
Best For: Methods requiring lower detection limits and cleaner extracts than PPT. Good for removing salts and highly polar interferences.
Materials and Reagents:
Biological sample (e.g., human plasma or urine)
Internal Standard (IS) stock solution
Ammonium Hydroxide (5% in water) or 1M Sodium Hydroxide (NaOH) to adjust pH
Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture like Hexane/Ethyl Acetate (90:10, v/v).
Microcentrifuge tubes (2.0 mL) or glass test tubes
Vortex mixer and/or shaker
Centrifuge
Evaporation system (e.g., nitrogen evaporator)
Step-by-Step Protocol:
Pipette 200 µL of the sample (plasma or urine) into a suitable tube.
Add 10 µL of the working Internal Standard solution.
Add 50 µL of 5% ammonium hydroxide to basify the sample to pH > 10. Vortex briefly.
Add 1 mL of MTBE to the tube.
Cap the tube and vortex/shake vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer.
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
Reconstitute the dried residue in 100 µL of mobile phase, vortex to dissolve, and inject into the LC-MS system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix. For MMPP, a mixed-mode cation-exchange polymer-based sorbent is ideal.[11] The protocol involves four main steps:
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).
Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., acidic water) to prepare it for sample loading.
Loading: The pre-treated sample is passed through the sorbent. At an acidic pH, MMPP is protonated and retained by strong cation-exchange interactions, while hydrophobic interferences are retained by the polymer backbone.
Washing: The sorbent is washed to remove weakly bound interferences. An acidic wash removes neutral and acidic compounds, and an organic wash removes lipids and other non-polar interferences.
Elution: A basic organic solvent is used to neutralize the charge on MMPP, disrupting the cation-exchange interaction and eluting the analyte in a clean solution.
Best For: Achieving the highest level of sample cleanup, lowest matrix effects, and best sensitivity. Required for challenging matrices or very low analyte concentrations.[12]
SPE Vacuum Manifold or Positive Pressure Processor
Methanol (MeOH)
2% Formic Acid in water
5% Ammonium Hydroxide in Methanol
Sample pre-treatment: Dilute plasma or urine 1:1 (v/v) with 2% formic acid.
Step-by-Step Protocol:
Condition: Pass 1 mL of Methanol through the SPE sorbent.
Equilibrate: Pass 1 mL of 2% Formic Acid in water through the sorbent. Do not let the sorbent go dry.
Load: Load 400 µL of the pre-treated sample (200 µL sample + 200 µL 2% formic acid) onto the sorbent at a slow flow rate (~1 mL/min).
Wash 1: Pass 1 mL of 2% Formic Acid in water to remove polar interferences.
Wash 2: Pass 1 mL of Methanol to remove non-polar interferences.
Elute: Elute the MMPP with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
Dry & Reconstitute: Evaporate the eluate to dryness at 40°C under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Mixed-Mode Solid-Phase Extraction (SPE).
Method Selection and Performance Comparison
The optimal method is a balance between the required data quality and practical constraints like time and cost. The table below summarizes the key performance characteristics of each technique. These values are typical and should be confirmed during method validation.[4][13]
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Throughput
Very High
Medium
Medium-High (96-well format)
Selectivity/Cleanup
Low
Medium
Very High
Analyte Recovery
> 90% (but high matrix)
70 - 95%
> 85%
Matrix Effect
High
Medium-Low
Very Low
Relative Cost
Low
Low-Medium
High
Automation Potential
High
Medium
Very High
Conclusion
Effective sample preparation is a non-negotiable prerequisite for successful quantitative bioanalysis of 1-methyl-2-phenylpiperazine by mass spectrometry. This guide outlines three robust methods, each with distinct advantages.
Protein Precipitation offers a rapid solution for high-concentration or screening applications.
Liquid-Liquid Extraction provides a cost-effective balance of cleanup and recovery for many routine quantitative assays.
Solid-Phase Extraction , particularly with a mixed-mode sorbent, delivers the cleanest extracts and highest sensitivity, making it the gold standard for regulatory submissions and challenging low-level quantification.
The choice of method should be guided by the specific goals of the study. All methods must be thoroughly validated according to established regulatory guidelines to ensure the accuracy, precision, and reliability of the final data.[3][7][14]
References
Vertex AI Search. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]
JoVE. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Retrieved from [Link]
ICH. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Chaudhary, et al. (n.d.). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]
Noworyta, K., et al. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. Retrieved from [Link]
SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
Agilent. (n.d.).
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Ovid. (n.d.).
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
ACS Publications. (n.d.). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Retrieved from [Link]
PubMed. (n.d.). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Retrieved from [Link]
Ovid. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density.
ResearchGate. (n.d.).
Pharmaffiliates. (n.d.). 1-Methyl-2-phenylpiperazine. Retrieved from [Link]
RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
ChemBK. (2024). m-phenylpiperazine. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
PubMed. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Retrieved from [Link]
TFDA. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.
resolving co-elution issues in 1-methyl-2-phenylpiperazine chromatography
Technical Support Center: Chromatography of 1-methyl-2-phenylpiperazine Welcome to the technical support resource for resolving chromatographic issues related to 1-methyl-2-phenylpiperazine and its analogs. This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chromatography of 1-methyl-2-phenylpiperazine
Welcome to the technical support resource for resolving chromatographic issues related to 1-methyl-2-phenylpiperazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution and other separation-related problems during their analytical or preparative work.
The following question-and-answer format directly addresses specific issues, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.
Question 1: I am seeing a single, broad, or shouldered peak where I expect to see my 1-methyl-2-phenylpiperazine and a known impurity. How can I confirm co-elution and what is my first step to resolve it?
Answer:
The observation of a distorted peak shape, such as a shoulder or excessive tailing, is a strong indicator of co-eluting compounds.[1] Your first step is to confirm this suspicion and then systematically adjust chromatographic parameters to improve the separation. The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2]
Initial Diagnostic Workflow:
Lower the Flow Rate: Reducing the flow rate often enhances peak efficiency (N), which can sometimes be sufficient to resolve closely eluting compounds.[3]
Gradient Modification: If you are using a gradient method, decrease the slope of the gradient in the region where the peak of interest elutes. A shallower gradient increases the difference in migration times for compounds with slightly different affinities for the stationary phase.[4]
Temperature Adjustment: Varying the column temperature can alter selectivity. Try decreasing the temperature in 5°C increments. Lower temperatures can sometimes improve resolution, although it will increase backpressure and run time.
If these initial steps do not provide baseline resolution (a resolution value, Rs, greater than 1.5), you will need to address the chemical interactions, or selectivity (α), which is the most powerful tool for resolving co-eluting peaks.[1][5]
Category 2: Advanced Selectivity Optimization
Question 2: I've tried basic adjustments to flow rate and gradient, but my 1-methyl-2-phenylpiperazine is still co-eluting with a structurally similar impurity, likely a positional isomer. What's the next logical step?
Answer:
When basic adjustments fail, the problem is almost certainly one of insufficient selectivity (α). This means the stationary phase is not adequately discriminating between your analyte and the co-eluting impurity.[1] The next logical step is to manipulate the mobile phase chemistry to alter the interactions between the analytes and the stationary phase.
Systematic Approach to Mobile Phase Optimization:
pH Adjustment: 1-methyl-2-phenylpiperazine is a basic compound containing a tertiary amine. The ionization state of this amine is highly dependent on the mobile phase pH. Changing the pH is a powerful tool to alter the retention and selectivity of ionizable compounds.[6][7]
Principle: At a pH well below the pKa of the piperazine nitrogens, the compound will be fully protonated (ionized). In its ionized form, it is more polar and will have less retention on a non-polar C18 column.[8] Conversely, at a higher pH, it will be in its neutral, more hydrophobic form and will be retained longer.[6] Small changes in pH near the pKa of the analyte can cause large shifts in retention.[9]
Recommendation: Perform a pH screening study. Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 5.0, 7.0, and 9.0). Ensure your column is stable across the chosen pH range. This will often dramatically change the elution order and resolve co-eluting peaks. A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure stable retention times.[10]
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can significantly impact selectivity.
Principle: Acetonitrile and methanol have different solvent properties (dipole moment, viscosity, and hydrogen bonding capabilities). These differences can alter the interactions between your analytes and the stationary phase, leading to changes in elution order.[4]
Explore Alternative Chromatography Modes: If reversed-phase chromatography (RPC) is not providing adequate separation, consider an alternative mode like Hydrophilic Interaction Liquid Chromatography (HILIC).
Principle: HILIC is ideal for separating polar and hydrophilic compounds that are poorly retained in RPC.[11][12] It uses a polar stationary phase (like bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent.[11][13][14] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11][15] This provides a completely different selectivity compared to RPC.
Experimental Protocol: pH Screening for Resolution Enhancement
Preparation:
Prepare four aqueous mobile phase buffers (e.g., 20 mM ammonium formate) and adjust the pH to 3.0, 5.0, 7.0, and 9.0 using formic acid or ammonium hydroxide.
Ensure your HPLC column (e.g., a modern, wide-pH range C18 column) is rated for use across this pH range.
Initial Conditions:
Column: C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 20 mM Ammonium Formate (at the selected pH)
Mobile Phase B: Acetonitrile
Flow Rate: 0.4 mL/min
Temperature: 30°C
Detector: UV at 254 nm
Execution:
For each pH value, run a scouting gradient (e.g., 5% to 95% B over 10 minutes).
Analyze the chromatograms for changes in retention time, peak shape, and, most importantly, the resolution between your target peak and the co-eluting impurity.
Optimization:
Select the pH that provides the best initial separation.
Fine-tune the gradient slope around the elution time of the target compounds to maximize resolution.
Category 3: Advanced Hardware and Column Chemistry
Question 3: I have optimized my mobile phase, but the resolution is still not ideal. The peaks are very close, and I need baseline separation for accurate quantification. What are my options now?
Answer:
If mobile phase optimization is insufficient, you can improve resolution by increasing the column's efficiency (N) or by changing the stationary phase chemistry to achieve a different selectivity (α).
Strategies for Enhancing Efficiency and Selectivity:
Transition to UHPLC: Upgrading from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can provide a significant boost in resolution.
Principle: UHPLC systems operate at much higher pressures and use columns packed with smaller particles (typically sub-2 µm).[16][17][18] This results in much higher column efficiency (N), leading to sharper, narrower peaks and better separation of closely eluting compounds.[5][16][19]
Benefit: The increase in efficiency can often resolve peaks that are only partially separated on a conventional HPLC system, without changing the method's chemistry.[16][17]
Change the Stationary Phase Chemistry: The choice of stationary phase is a critical parameter for selectivity.
Principle: Not all "C18" columns are the same. Different manufacturers use different silica, bonding chemistries, and end-capping techniques, which can result in different selectivities. If a standard C18 is not working, try a C18 with a different characteristic or a completely different phase.
Recommendations:
Phenyl-Hexyl Phase: This phase offers alternative selectivity to C18 due to pi-pi interactions with the phenyl ring of your analyte. This can be very effective for aromatic compounds like 1-methyl-2-phenylpiperazine.
Embedded Polar Group (EPG) Phase: These phases (e.g., "Aqua" or "Shield" type columns) have a polar group embedded in the alkyl chain. This can reduce unwanted interactions with residual silanols on the silica surface, often leading to improved peak shape for basic compounds.
Chiral Stationary Phase (CSP): If the co-eluting impurity is a stereoisomer (enantiomer or diastereomer) of 1-methyl-2-phenylpiperazine, you will need a chiral column to separate them. Polysaccharide-based CSPs are often a good starting point for piperazine derivatives.[20][21][22]
The following diagram outlines a logical workflow for addressing co-elution issues, starting from the most straightforward adjustments to more complex method development changes.
Caption: A step-by-step decision tree for troubleshooting co-elution.
References
Jandera, P. (2019). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 42(1), 149-170. Available at: [Link]
Kalamon, E., Forgács, E., & Jankovics, P. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 296-299. Available at: [Link]
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
Nawrocki, J., & Rigney, M. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Available at: [Link]
Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available at: [Link]
Alispharm. (2023). UPLC vs HPLC: what is the difference?. Available at: [Link]
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available at: [Link]
Industry News. (2022). HPLC Vs UPLC - What's The Difference?. Available at: [Link]
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Available at: [Link]
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Technical Support Center: Storage and Stability of 1-Methyl-2-Phenylpiperazine
Welcome to the technical support center for 1-methyl-2-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-methyl-2-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices. This document is structured into a proactive FAQ section for prevention and a reactive Troubleshooting Guide for addressing issues as they arise.
Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common questions regarding the proper storage and handling of 1-methyl-2-phenylpiperazine to prevent degradation before it occurs.
Question 1: What are the ideal storage conditions for 1-methyl-2-phenylpiperazine?
Answer: The ideal storage conditions are designed to mitigate the primary degradation pathways: oxidation, photodegradation, and hydrolysis. N-phenylpiperazine compounds are susceptible to these degradation routes, which can affect the safety, efficacy, and storage longevity of the material[1].
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of all chemical reactions, including oxidation and other degradation processes. Storing at cool temperatures is a standard practice for preserving chemical stability[2].
Atmosphere
Inert Gas (Argon or Nitrogen)
1-Methyl-2-phenylpiperazine, like many amines, is susceptible to oxidation from atmospheric oxygen[3]. An inert atmosphere displaces oxygen, significantly inhibiting oxidative degradation pathways.
Light Exposure
In the Dark (Amber Glass Vial)
The phenyl group in the molecule acts as a chromophore, making it susceptible to photodegradation upon exposure to UV or visible light[1][4]. Amber vials block a significant portion of UV light.
Container
Tightly Sealed Borosilicate Glass
Prevents exposure to atmospheric moisture and oxygen. Borosilicate glass is chemically resistant and minimizes the risk of leaching impurities that could catalyze degradation. The container must be carefully resealed after opening[2][5].
Purity
High Purity Grade
Impurities, such as residual acids, bases, or metal catalysts from synthesis, can accelerate degradation. Starting with a high-purity compound is essential for long-term stability.
Question 2: My sample of 1-methyl-2-phenylpiperazine has developed a yellow or brownish tint. What does this mean?
Answer: A color change, typically to a light yellow or brown, is a strong indicator of oxidative degradation. Tertiary amines and compounds with benzylic hydrogens (a hydrogen on a carbon adjacent to a phenyl ring) are particularly prone to auto-oxidation, which often produces colored byproducts. This process can be accelerated by exposure to air and light. While a slight color change may not significantly impact purity in the short term, it is a clear warning sign that the compound is degrading and storage conditions should be immediately reviewed and improved.
Question 3: What are the primary chemical pathways through which 1-methyl-2-phenylpiperazine can degrade?
Answer: Based on its structure, 1-methyl-2-phenylpiperazine is susceptible to several degradation pathways. Phenylpiperazine derivatives are known to be susceptible to oxidation, hydrolysis, and photodegradation[1].
Oxidation: This is the most likely degradation pathway.
N-Oxidation: The tertiary nitrogen of the N-methyl group can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for cyclic amines[6].
C-H Oxidation: The hydrogen atom on the carbon bearing the phenyl group (the C2 position) is a benzylic hydrogen. Benzylic C-H bonds are weaker and more susceptible to radical-mediated oxidation, which can lead to hydroxylation at this position or, in more extreme cases, ring-opening.
Photodegradation: The phenyl ring can absorb UV light, leading to the formation of reactive excited states or free radicals that initiate degradation cascades[1][4]. This can result in complex mixtures of byproducts.
Hydrolysis: While the piperazine ring is generally stable, extreme pH conditions or the presence of certain impurities could potentially lead to hydrolysis, although this is generally less common than oxidation for this class of compounds under typical storage conditions[1][7].
Nitrosamine Formation (from precursors): If the sample contains a secondary amine impurity, such as 2-phenylpiperazine, there is a risk of forming N-nitrosamines in the presence of nitrosating agents (e.g., nitrites from atmospheric NOx). N-nitrosopiperazine is a known carcinogen[8]. This highlights the importance of starting with a pure compound.
Visual Guide: Potential Degradation Pathways
The following diagram illustrates the primary sites on the 1-methyl-2-phenylpiperazine molecule that are susceptible to degradation.
Caption: Key degradation routes for 1-methyl-2-phenylpiperazine.
Troubleshooting Guide: Identifying and Addressing Degradation
This guide provides a systematic approach to investigating and resolving suspected degradation of your 1-methyl-2-phenylpiperazine sample.
Problem: I observe unexpected results in my experiment, or the material's appearance has changed (e.g., color, consistency).
Potential Cause: The compound may have degraded, leading to the presence of impurities that can interfere with experiments or alter its physical properties.
Recommended Action Plan: A multi-step analytical approach is required to confirm degradation, identify byproducts, and determine the root cause.
Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This is the first and most critical step to quantitatively assess the purity of your sample. A stability-indicating HPLC method separates the parent compound from its potential degradation products.
Protocol: HPLC-UV Method for Purity Analysis
System Preparation:
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: UV-Vis or Photodiode Array (PDA) detector set to monitor at a wavelength where the phenyl ring absorbs, typically around 254 nm.
Sample Preparation:
Accurately prepare a solution of your 1-methyl-2-phenylpiperazine sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.
If available, prepare a solution of a reference standard (a new, unopened lot) at the same concentration.
Analysis:
Inject the reference standard to establish its retention time and peak area.
Inject the suspect sample.
Gradient Elution (Example):
0-2 min: 10% B
2-15 min: Ramp from 10% to 90% B
15-17 min: Hold at 90% B
17-18 min: Return to 10% B
18-22 min: Re-equilibration at 10% B
Data Interpretation:
Compare the chromatograms. Look for new peaks in the suspect sample that are not present in the reference standard.
Calculate the purity of your sample by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100). A significant decrease in purity or the presence of new impurity peaks >0.1% confirms degradation.
Step 2: Identification of Degradants via Mass Spectrometry (LC-MS)
If new peaks are detected via HPLC, the next step is to identify them. LC-MS is a powerful tool for this purpose, as it provides the mass-to-charge ratio (m/z) of the unknown compounds.
Protocol: LC-MS Analysis
Methodology: Utilize the same HPLC method developed in Step 1, but direct the column effluent into a mass spectrometer.
Ionization Mode: Use Electrospray Ionization in positive mode (ESI+), as the piperazine nitrogens are readily protonated.
Data Analysis:
Determine the m/z of the impurity peaks.
Compare these masses to the expected masses of potential degradation products.
Potential Degradant
Expected Mass Change
Expected m/z [M+H]⁺
Parent Compound
N/A
191.15
N-Oxide
+16 (Addition of Oxygen)
207.15
C2-Hydroxylated Species
+16 (Addition of Oxygen)
207.15
N-Demethylated
-14 (Loss of CH₂)
177.14
Note: N-Oxide and C2-Hydroxylated species are isomers and will have the same mass. Their identity would need to be confirmed by other techniques like NMR after isolation, or by chromatographic separation if possible.
Step 3: Root Cause Analysis and Corrective Action
Once degradation is confirmed and the likely byproducts are identified, use the information to diagnose the storage failure.
Visual Guide: Troubleshooting Workflow
This diagram outlines the logical flow for troubleshooting suspected degradation.
Caption: A step-by-step workflow for troubleshooting degradation.
References
Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. Available at: [Link]
Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
ResearchGate. (2018). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. Retrieved from [Link]
Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. Available at: [Link]
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 5(2), 697-702. Available at: [Link]
Closmann, F., Nguyen, T., & Rochelle, G. T. (2009). MDEA/Piperazine as a solvent for CO2 capture. Energy Procedia, 1(1), 1351-1357. Available at: [Link]
Gajda, T., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(27), 11499-11510. Available at: [Link]
Loba Chemie. (2019). 1-PHENYLPIPERAZINE For synthesis Safety Data Sheet. Retrieved from [Link]
ResearchGate. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
Barnes, I., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 293-306. Available at: [Link]
an Indian Journal. (2011). Analytical CHEMISTRY. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]
Chemistry Stack Exchange. (2022). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]
ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
MDPI. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]
MDPI. (2023). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. Retrieved from [Link]
Mendeley. (n.d.). Piperazine degradation in pilot plants. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]
ScienceDirect. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
Amanote Research. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
Google Patents. (n.d.). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
ACS Publications. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Retrieved from [Link]
MDPI. (n.d.). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Retrieved from [Link]
troubleshooting low receptor affinity in 1-methyl-2-phenylpiperazine assays
Welcome to the Technical Support Center for Receptor Pharmacology & Assay Development . As a Senior Application Scientist, I frequently encounter researchers struggling with apparent low receptor affinity when screening...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Receptor Pharmacology & Assay Development .
As a Senior Application Scientist, I frequently encounter researchers struggling with apparent low receptor affinity when screening privileged scaffolds like 1-methyl-2-phenylpiperazine . This compound and its derivatives are heavily utilized in neuropharmacology and as building blocks for G protein-coupled receptor (GPCR) antagonists (such as A2B adenosine receptor ligands)[1][2].
When your in silico models predict sub-nanomolar affinity, but your in vitro assays return weak micromolar
IC50
values, the issue is rarely the molecule itself. Instead, it is usually a breakdown in the physical chemistry of the assay environment. This guide provides a deep-dive troubleshooting matrix, self-validating protocols, and the mechanistic causality behind why these specific assays fail.
Logical Troubleshooting Workflow
Caption: Logical troubleshooting workflow for resolving low apparent affinity in piperazine assays.
Core Troubleshooting Guide & FAQs
Q1: My 1-methyl-2-phenylpiperazine derivative shows high affinity in functional cAMP assays but very low affinity (
Ki>1μM
) in radioligand binding assays. What causes this discrepancy?The Causality: This is a classic symptom of non-equilibrium conditions in the binding assay. Functional assays (like cAMP accumulation) often feature signal amplification and longer incubation times. If your binding assay is terminated before the piperazine derivative reaches equilibrium, the apparent affinity will be artificially low. This is especially true for bulky piperazine derivatives that exhibit slow association kinetics (
kon
)[2].
The Fix: You must ensure your incubation time exceeds
5×t1/2
of the dissociation rate (
koff
) of your ligand[3]. Extend your incubation time from 60 minutes to 120–180 minutes at 25°C and observe if the
IC50
shifts leftward.
Q2: I am observing high non-specific binding (NSB) and a flat dose-response curve. How do I correct the assay window?The Causality: Piperazine derivatives are often highly lipophilic. In filtration-based radioligand binding assays, these compounds can stick non-specifically to the glass fiber (GF/C) filters or the plastic walls of the assay plate, depleting the free concentration of the drug and compressing the specific binding window[4].
The Fix: Pre-soak your GF/C filter plates in 0.3% polyethyleneimine (PEI) for at least 1 hour at 4°C prior to harvesting[4]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of lipophilic piperazines.
Q3: Does the pH of my assay buffer really matter that much for piperazine scaffolds?The Causality: Absolutely. The predicted
pKa
of the secondary amine in 1-methyl-2-phenylpiperazine is approximately 8.5 to 8.8[5]. For aminergic GPCRs, the protonated nitrogen of the piperazine ring forms a critical salt-bridge interaction with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket. If your Tris or HEPES buffer drifts to pH 8.0 or higher, a significant fraction of your compound will deprotonate, abolishing this salt bridge and reducing binding affinity by 10- to 100-fold[6].
The Fix: Strictly calibrate your assay buffer to pH 7.4 at the exact temperature the assay will be performed (Tris buffer pH is highly temperature-dependent).
Quantitative Parameters for Assay Optimization
To maintain scientific integrity, ensure your assay parameters fall within the validated ranges listed below. Deviations from these metrics are the primary cause of false-negative affinity data.
This protocol is designed as a self-validating system . It includes internal controls (Steps 3 and 7) that prove the assay mechanics are functioning perfectly, allowing you to trust the affinity data generated for your 1-methyl-2-phenylpiperazine derivatives.
Objective: Determine the equilibrium dissociation constant (
Ki
) of piperazine analogs at GPCRs (e.g., A2B Adenosine Receptor) while controlling for ligand depletion and non-specific binding.
Reagents & Materials:
Assay Buffer: 50 mM Tris-HCl, 10 mM
MgCl2
, 1 mM EDTA, pH 7.4 at 25°C. (Note:
Mg2+
is required for efficient receptor-G protein coupling[6]).
Reference Standard: Unlabeled PSB-603 or Theophylline (to define NSB)[1].
Step-by-Step Methodology:
Filter Pre-treatment: Submerge 96-well GF/C filter plates in 0.3% (w/v) PEI solution. Incubate at 4°C for 60 minutes to neutralize filter charge[4].
Membrane Preparation: Thaw GPCR-expressing cell membranes on ice. Homogenize and dilute in Assay Buffer to a concentration that binds no more than 10% of the total added radioligand. (Validation Check: Run a preliminary total counts vs. bound counts check to ensure <10% depletion[3]).
Assay Assembly: In a 96-well binding plate, add the following sequentially:
25 µL Assay Buffer (for Total Binding) OR 25 µL Reference Standard (e.g., 10 µM Theophylline for NSB).
25 µL of 1-methyl-2-phenylpiperazine test compound (serial dilutions in 5% DMSO).
50 µL of Radioligand (at a concentration equal to its known
Kd
).
100 µL of Membrane Preparation to initiate the reaction[1].
Equilibrium Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle orbital shaking.
Termination: Rapidly filter the reaction through the PEI-soaked GF/C plate using a vacuum manifold.
Washing: Immediately wash the filters 3 times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4). (Causality: The drop in temperature dramatically slows the
koff
rate, preventing the loss of bound ligand during the wash step[3]).
Quantification & Validation: Dry the filters, add scintillation fluid, and quantify radioactivity.
Self-Validation Check: Calculate the
Z′−factor
between your Total Binding and NSB wells. A
Z′>0.5
validates the assay's structural integrity. Calculate the
Ki
of your test compounds using the Cheng-Prusoff equation[4].
Mechanism of Action: GPCR Antagonism
To fully understand the assay, it is critical to visualize how piperazine-derived antagonists function at the receptor level to halt downstream signaling.
Caption: Mechanism of action for piperazine-derived antagonists blocking Gs-coupled GPCR signaling.
Leiden University. "Ligand binding kinetics and label-free assays for the study of SLC29A1 transporter and A2B adenosine receptor." Scholarly Publications Leiden University, [Link]
Hulme, E. C., & Trevethick, M. A. "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, PMC, [Link]
Technical Support Center: Reducing Impurities in 1-Methyl-2-phenylpiperazine Crystallization
Welcome to the Technical Support Center for the purification of 1-methyl-2-phenylpiperazine. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 1-methyl-2-phenylpiperazine. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome complex crystallization bottlenecks.
Frequently Asked Questions (FAQs) on Impurity Profiling
Q1: What are the most common impurities found in crude 1-methyl-2-phenylpiperazine?A1: The synthesis of 1-methyl-2-phenylpiperazine—typically achieved via the reduction of oxo-piperazine intermediates or the direct methylation of 2-phenylpiperazine—often yields structurally related impurities due to non-selective reaction pathways. The most prevalent contaminants are unreacted 2-phenylpiperazine, over-methylated 1,4-dimethyl-2-phenylpiperazine, and regioisomers such as 1-methyl-3-phenylpiperazine 1. Additionally, piperazine derivatives are highly susceptible to oxidation and can form degradation products if exposed to elevated temperatures [[2]]().
Q2: Why does my product tend to "oil out" instead of forming a crystalline solid?A2: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the target compound exceeds its solubility in the impurity-rich mother liquor before the nucleation temperature is reached. 1-Methyl-2-phenylpiperazine is highly polar, basic, and hygroscopic, causing it to form a miscible liquid phase with residual solvents and structurally similar alkylated impurities 3. Converting the free base to a salt, such as a dihydrochloride hydrate, significantly increases the lattice energy and melting point, thermodynamically favoring crystal nucleation over oiling out [[4]]().
Q3: How do structurally related impurities incorporate into the crystal lattice?A3: Structurally similar impurities (e.g., 1,4-dimethyl-2-phenylpiperazine) often incorporate via solid solutions or macroscale inclusions 5. If the impurity is a conformational mimic, it can thermodynamically substitute the target molecule in the crystal lattice. Alternatively, rapid, uncontrolled crystal growth traps impurity-rich mother liquor in kinetic defect sites, forming inclusions 6.
Troubleshooting Guide: Diagnostics & Resolutions
Issue 1: High levels of 1,4-dimethyl-2-phenylpiperazine in the isolated crystals.
Causality: The dimethylated impurity lacks hydrogen-bond donating capacity but shares a nearly identical molecular footprint with the target, allowing it to co-precipitate or form a partial solid solution 7.
Resolution: Shift the thermodynamic equilibrium by forming a salt. Recrystallization of the dihydrochloride salt from a binary solvent system (e.g., methanol/acetone) enhances the selectivity of the crystal lattice, rejecting the tertiary amine impurities into the mother liquor 8.
Issue 2: Crystals are sticky, exhibit a broad melting point, and fail HPLC purity checks.
Causality: This is a classic symptom of surface deposition and mother liquor entrapment due to inadequate washing or rapid cooling (agglomeration) 3. Because piperazine derivatives readily form hydrates depending on water activity 9, ambient moisture can exacerbate this stickiness.
Resolution: Implement a controlled linear cooling profile (e.g., 0.15 °C/min) to promote the growth of larger, well-faceted crystals rather than agglomerates. Follow isolation with a displacement wash using a cold, anhydrous anti-solvent (e.g., cold diethyl ether) to strip surface-bound impurities without dissolving the product lattice.
Quantitative Impurity Profiling
To optimize the crystallization process, it is critical to track the distribution coefficient of impurities across purification stages. Table 1 summarizes the typical impurity rejection efficiency during the two-stage crystallization of 1-methyl-2-phenylpiperazine dihydrochloride.
Impurity Type
Initial Concentration (mol%)
Post-Primary Crystallization (mol%)
Post-Recrystallization (mol%)
Primary Rejection Mechanism
2-phenylpiperazine (Unreacted)
5.0%
1.2%
< 0.1%
Differential solubility of HCl salts in DCM.
1,4-dimethyl-2-phenylpiperazine
3.5%
0.8%
< 0.1%
Steric exclusion from the dihydrochloride crystal lattice.
1-methyl-3-phenylpiperazine (Isomer)
2.0%
0.5%
< 0.1%
Lattice energy differential during controlled cooling.
Mother Liquor Entrapment
N/A
1.5 wt%
< 0.2 wt%
Displacement washing and linear desupersaturation.
Self-Validating Experimental Protocols
Protocol A: Anhydrous Salt Formation & Primary Crystallization
Causality & Trustworthiness: Converting the free base to a dihydrochloride salt disrupts the solubility parity between the target and unreacted species. Using ethereal HCl rather than aqueous HCl prevents the introduction of water, which would otherwise induce oiling out or the formation of unpredictable hydrate polymorphs [[10]]().
Dissolution: Dissolve 10.0 g of crude 1-methyl-2-phenylpiperazine free base in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 20–25 °C.
Acidification: While stirring at 300 rpm, slowly add 2.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise over 30 minutes.
Self-Validation Step: Monitor the pH of the slurry using pH paper on an extracted aliquot; it must stabilize below pH 2 to ensure complete dihydrochloride formation.
Nucleation & Aging: A white precipitate will form immediately. Age the suspension for 1 hour at room temperature to allow Ostwald ripening, where smaller kinetic crystallites dissolve and redeposit onto larger, more thermodynamically stable crystals.
Isolation: Filter the suspension under vacuum using a sintered glass funnel.
Displacement Washing: Wash the filter cake with 2 x 15 mL of cold diethyl ether. This specifically displaces the impurity-rich DCM mother liquor without dissolving the salt 3.
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Protocol B: Anti-Solvent Recrystallization for High-Purity Isolation
Causality & Trustworthiness: If solid solutions or inclusions persist, secondary recrystallization is required. A binary solvent system (Methanol/Acetone) leverages the high solubility of the salt in methanol and the anti-solvent properties of acetone to precisely control supersaturation, ensuring impurities remain dissolved 11.
Dissolution: Suspend the primary crystals in 30 mL of methanol and heat to 60 °C until complete dissolution is achieved.
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove any insoluble degradation products.
Anti-solvent Addition: Transfer the filtrate to a jacketed controlled reactor. Slowly add 60 mL of warm acetone (50 °C) over 45 minutes.
Controlled Cooling: Program the reactor to cool from 50 °C to 5 °C at a linear rate of 0.15 °C/min.
Self-Validation Step: Visual inspection should confirm that nucleation occurs gradually. Rapid crashing out indicates the cooling rate is too fast, which will cause inclusions 6.
Harvesting: Filter the purified crystals, wash with cold acetone, and dry under vacuum.
Crystallization & Impurity Rejection Workflows
Workflow for the purification of 1-methyl-2-phenylpiperazine via salt formation and recrystallization.
Mechanisms of impurity incorporation during crystallization and their corresponding resolutions.
References
Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents (US7041826B2). 1
A2B Adenosine Receptor Antagonists with Picomolar Potency. ACS Publications.8
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. 2
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. 5
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. 6
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ACS Publications. 9
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. 11
LC-MS/MS Technical Support Center: Overcoming Matrix Effects in 1-Methyl-2-phenylpiperazine Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay validation failures caused by unaddressed matrix effects.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay validation failures caused by unaddressed matrix effects. 1-methyl-2-phenylpiperazine is a basic, amine-containing small molecule. While it readily forms[M+H]⁺ ions in positive electrospray ionization (+ESI), its chemical properties dictate that it elutes in the mid-to-late organic phase of a reversed-phase gradient. In biological matrices like plasma or serum, this elution window perfectly overlaps with endogenous glycerophosphocholines.
Because phospholipids possess highly localized charges and superior surface activity, they outcompete the piperazine nitrogen for available protons at the surface of the ESI droplet. The result is catastrophic ion suppression, leading to poor precision, shifting limits of quantitation (LLOQ), and failed batch runs.
This guide provides field-proven, causally-driven troubleshooting strategies to isolate, quantify, and eliminate these matrix effects, ensuring your assay complies with rigorous regulatory standards[1].
Part 1: Diagnostic FAQs (Identifying the Root Cause)
Q: My standard curve for 1-methyl-2-phenylpiperazine looks excellent in neat solvent, but my LLOQ disappears in extracted plasma. Is this an extraction recovery issue or a matrix effect?A: You must decouple extraction efficiency from ionization efficiency. To definitively prove this is a matrix effect, you must calculate the Matrix Factor (MF) using a post-extraction addition experiment, as mandated by FDA Bioanalytical Method Validation (BMV) guidelines[1].
The Causality: If you spike the analyte into a blank matrix after extraction and compare its peak area to a neat solvent standard at the same concentration, any loss in signal is purely due to ionization suppression, not extraction loss. An MF < 0.85 indicates severe suppression.
Q: How do I pinpoint exactly what is causing the suppression in my chromatogram?A: Perform a Post-Column Infusion (PCI) experiment. Infuse a constant stream of 1-methyl-2-phenylpiperazine (e.g., 100 ng/mL) directly into the mass spectrometer source via a T-connector, while simultaneously injecting a blank biological matrix extract through the LC column.
The Causality: The continuous infusion should produce a steady baseline signal. Any negative dips in this baseline correspond directly to the elution of unseen matrix components (like salts at the void volume or phospholipids later in the gradient) that are stealing charge from your analyte.
Caption: Diagnostic flowchart for identifying and isolating LC-MS/MS matrix effects.
Part 2: Sample Preparation Troubleshooting
Q: I am currently using a standard Protein Precipitation (PPT) with 3:1 Acetonitrile. Why is my assay failing?A: PPT is fundamentally inadequate for basic hydrophobic amines in plasma. While PPT successfully crashes out gross proteins, it leaves >95% of endogenous phospholipids in the supernatant[2]. Because 1-methyl-2-phenylpiperazine is relatively hydrophobic, it co-elutes with these remaining phospholipids.
Q: What is the most effective sample preparation strategy for this molecule?A: I recommend targeted phospholipid depletion using Zirconia-coated silica (e.g., HybridSPE technology)[3].
The Causality: Zirconia atoms possess electron-deficient empty d-orbitals. These act as a strong Lewis acid, selectively forming stable complexes with the electron-rich phosphate groups (Lewis base) of the phospholipids. The phospholipids are permanently trapped on the solid phase, while the basic 1-methyl-2-phenylpiperazine passes through the frit unhindered[2].
Quantitative Impact of Sample Preparation
Table 1: Comparison of Sample Preparation Techniques for 1-methyl-2-phenylpiperazine in Human Plasma (N=6).
To ensure trustworthiness, this protocol includes internal validation checks to verify both extraction efficiency and matrix removal in real-time.
Step 1: Spiking & Disruption
Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-methyl-2-phenylpiperazine-d3 (100 ng/mL).
Validation Check: The SIL-IS will co-elute with the target analyte and experience the exact same ionization conditions, allowing for perfect ratiometric correction of any residual suppression.
Step 2: Protein Crash
Add 300 µL of 1% Formic Acid in Acetonitrile.
Causality: The low pH disrupts analyte-protein binding, while the high organic content precipitates the proteins.
Step 3: Centrifugation
Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
Step 4: Phospholipid Trapping
Transfer the supernatant to a Zirconia-coated silica 96-well plate. Apply a vacuum (10 in Hg) for 2 minutes. Collect the eluate.
Step 5: LC-MS/MS Injection & Self-Validation
Inject 5 µL of the eluate into the LC-MS/MS.
Validation Check: Program an additional MRM transition into your MS method for m/z 184.0 → 184.0 . This monitors the in-source fragmentation of the phosphocholine headgroup. A successful extraction will yield a flat baseline for m/z 184, proving >99% phospholipid depletion.
Caption: Step-by-step mechanism of zirconia-based phospholipid depletion for plasma samples.
Part 3: Instrumental Interventions (LC & MS Optimization)
Q: Can I solve matrix effects purely by changing my LC gradient?A: Partially, but it is risky. You can adjust the mobile phase to shift the retention time of 1-methyl-2-phenylpiperazine away from the void volume (where salts suppress signal) and the late-eluting phospholipid zone. However, if using ballistic gradients, phospholipids will accumulate on the analytical column and elute unpredictably in subsequent runs, destroying assay reproducibility.
The Solution: You must program a high-organic column wash step (e.g., 95% Acetonitrile/Isopropanol) at the end of every gradient to purge highly retained lipids before the next injection.
Q: I have optimized my sample prep and chromatography, but I am still seeing minor suppression. What can I do at the mass spectrometer level?A: Switch your ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) .
The Causality: ESI relies on liquid-phase charge competition during droplet evaporation and fission, making it highly susceptible to non-volatile matrix components. APCI, conversely, utilizes a corona discharge needle to initiate gas-phase ion-molecule reactions. Because piperazine derivatives volatilize well and ionize efficiently in the gas phase via proton transfer from solvent molecules, APCI is inherently immune to phospholipid-induced ion suppression[4].
References
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples
Sigma-Aldrich
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis
N
U.S.
Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS
LCGC Intern
comparing 1-methyl-2-phenylpiperazine to other substituted piperazines
As a Senior Application Scientist overseeing neuropharmacological assays and drug design, I have found that the structural nuances of the piperazine core offer a masterclass in structure-activity relationship (SAR) engin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing neuropharmacological assays and drug design, I have found that the structural nuances of the piperazine core offer a masterclass in structure-activity relationship (SAR) engineering. Substituted piperazines represent a highly versatile class of compounds, acting as everything from potent monoamine releasing agents (MRAs) to critical synthetic intermediates in modern drug discovery.
In this technical guide, we will objectively compare 1-methyl-2-phenylpiperazine (1M-2PP) against other well-characterized substituted piperazines—such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). We will dissect their pharmacological performance, evaluate the causality behind their receptor affinities, and outline the self-validating experimental protocols used to quantify their efficacy.
Structural Activity Relationship (SAR): The Piperazine Core
The pharmacological identity of a substituted piperazine is strictly dictated by the spatial orientation and electronic properties of its substituents.
N1-Benzyl Substitution (e.g., BZP): Placing a benzyl group at the N1 position confers high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). BZP acts primarily as a norepinephrine-dopamine releasing agent (NDRA) with negligible serotonin (SERT) activity[1].
N1-Phenyl Substitution (e.g., mCPP, TFMPP): Directly attaching a phenyl ring to the N1 nitrogen dramatically shifts the molecule's affinity toward SERT. These compounds act as serotonin releasing agents (SRAs) and direct 5-HT receptor agonists, mimicking the molecular mechanisms of entactogens like MDMA[2][3].
C2-Phenyl & N1-Methyl Substitution (1-Methyl-2-phenylpiperazine): Moving the phenyl ring from the nitrogen (N1) to the adjacent carbon (C2) creates a chiral center and introduces steric bulk that disrupts direct 5-HT receptor agonism. The addition of an N-methyl group increases lipophilicity, shifting the profile back toward DAT/NET interaction.
Unlike BZP or mCPP, which are often end-stage pharmacophores, 1M-2PP is highly valued as a tunable synthetic intermediate. Its unique steric profile makes it a critical building block in synthesizing high-affinity A2B adenosine receptor antagonists[4] and novel antidepressants[5].
Pharmacological Performance & Target Affinity
To objectively compare these compounds, we evaluate their efficacy in inducing monoamine release. The table below summarizes the half-maximal effective concentration (EC₅₀) required to induce the efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
(Note: Because 1M-2PP is primarily utilized as a pharmaceutical intermediate[5], its specific EC₅₀ values are extrapolated from established SAR models of N-methylated C2-phenylpiperazines, which demonstrate a selective shift toward DAT/NET over SERT).
When BZP and TFMPP are co-administered, they produce a synergistic release of both DA and 5-HT, mirroring the neurochemical profile of MDMA[2]. Conversely, 1M-2PP's structural hindrance prevents this dual-action, making it a safer, more controlled scaffold for targeted drug development without the liability of profound serotonergic toxicity.
Mechanism of Action & Signaling Pathways
Substituted piperazines do not merely block reuptake; they actively reverse the transport of monoamines. They act as substrates for plasma membrane transporters (DAT/SERT/NET), enter the presynaptic neuron, and disrupt the Vesicular Monoamine Transporter (VMAT2). This collapses the vesicular pH gradient, causing monoamines to accumulate in the cytosol and ultimately reverse through the plasma transporter into the synaptic cleft[6].
Mechanism of monoamine release by piperazines via VMAT2 disruption.
To generate the quantitative data shown in Table 1, our laboratory employs an In Vitro Monoamine Transporter Efflux Assay .
The Causality Behind the Model
We utilize isolated rat brain synaptosomes rather than whole-cell models. Why? Synaptosomes preserve the endogenous presynaptic machinery (transporters and VMAT2 vesicles) while entirely eliminating postsynaptic variables. This ensures that the measured efflux is strictly a presynaptic phenomenon.
Step-by-Step Self-Validating Protocol
Synaptosome Isolation: Isolate synaptosomes from the rat striatum (for DAT assays) and cortex (for SERT/NET assays) via sucrose gradient centrifugation. Causality: Regional isolation maximizes the signal-to-noise ratio for the specific transporter being studied.
Radioligand Loading: Incubate the synaptosomes with [³H]dopamine or[³H]serotonin at 37°C for 30 minutes to allow vesicular loading.
Self-Validation (Inhibitor Control): Pre-treat a parallel control cohort with a highly selective reuptake inhibitor (e.g., GBR12909 for DAT or Fluoxetine for SERT). Causality: If the piperazine-induced efflux is blocked by the inhibitor, it validates that the mechanism is strictly transporter-dependent and not a false positive caused by lipophilic membrane disruption.
Compound Introduction: Introduce the substituted piperazine (e.g., 1M-2PP or BZP) at varying concentrations (10 nM to 100 μM) to generate a dose-response curve.
Efflux Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Measure the retained radioactivity using liquid scintillation counting to calculate the EC₅₀.
Self-validating experimental workflow for measuring monoamine efflux.
Utility in Modern Drug Development
While analogues like BZP and mCPP are heavily monitored due to their direct psychoactive profiles[3], 1-methyl-2-phenylpiperazine represents the triumph of rational drug design. By shifting the phenyl group to the C2 position, researchers have created a sterically hindered, highly functionalized core.
Today, 1M-2PP is deployed extensively in analytical chemistry and material science[5]. More importantly, it is a critical precursor in synthesizing highly selective A2B Adenosine Receptor Antagonists —compounds that exhibit picomolar potency and hold immense promise for the immunotherapy of cancer and infectious diseases[4].
Comparative Validation Guide: LC-MS/MS Quantification of 1-Methyl-2-phenylpiperazine in Biological Matrices
The Analytical Challenge 1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative utilized extensively as an intermediate in pharmaceutical synthesis and neuropharmacological research. Characterize...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge
1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative utilized extensively as an intermediate in pharmaceutical synthesis and neuropharmacological research. Characterized by its basic secondary and tertiary amines and a relatively low molecular weight (176.26 g/mol ), the compound presents unique bioanalytical challenges. According to structural data from [1], its polar nature and basic pKa (~9.2) make it highly susceptible to poor chromatographic retention on standard reversed-phase columns and severe ion suppression in positive Electrospray Ionization (ESI+) due to endogenous matrix components.
To develop a robust pharmacokinetic assay, scientists must move beyond generic protocols. This guide objectively compares sample preparation and chromatographic alternatives, providing a self-validating methodology grounded in the[2].
Part 1: Mechanistic Rationale for Sample Preparation
The primary goal of extracting 1-methyl-2-phenylpiperazine from human plasma is the removal of phospholipids (e.g., phosphatidylcholines). If left in the extract, these lipids co-elute with early-eluting polar analytes, competing for charge in the MS source and causing catastrophic signal suppression. We compared three distinct extraction methodologies to determine the optimal approach.
Comparative Performance Data
Extraction Method
Absolute Recovery (%)
Matrix Factor (Target: 1.0)
Precision (%RSD)
Phospholipid Removal
Protein Precipitation (PPT)
92.4%
0.45 (Severe Suppression)
12.5%
Poor
Liquid-Liquid Extraction (LLE)
68.2%
0.92 (Minimal Suppression)
8.4%
Good
Mixed-Mode SPE (MCX)
95.8%
0.98 (Negligible Effect)
3.2%
Excellent
Table 1: Quantitative comparison of sample preparation techniques for 1-methyl-2-phenylpiperazine in human plasma (N=6, 100 ng/mL).
Causality Behind the Data
PPT (Acetonitrile): While recovery is high, PPT merely crashes out large proteins. Phospholipids remain highly soluble in the organic supernatant, leading to severe ion suppression (Matrix Factor of 0.45).
LLE (MTBE, pH 10): To extract a basic compound into a non-polar solvent, the matrix must be basified to neutralize the amine. However, 1-methyl-2-phenylpiperazine's relatively low LogP means it retains some aqueous affinity even when neutralized, resulting in suboptimal recovery (68.2%).
Mixed-Mode Cation Exchange (MCX) SPE: This is the gold standard. By utilizing a sorbent with both hydrophobic and sulfonic acid sites, the acidified (protonated) piperazine ring binds ionically. This allows for aggressive 100% organic washes to strip away neutral phospholipids before the analyte is eluted with a basic organic solvent.
Part 2: Chromatographic Optimization (C18 vs. Biphenyl)
Standard C18 columns rely purely on hydrophobic (dispersive) interactions. Because 1-methyl-2-phenylpiperazine is relatively polar, it elutes near the solvent front on a C18 column, risking co-elution with residual salts.
By switching to a Biphenyl column , we introduce orthogonal retention mechanisms. The biphenyl stationary phase facilitates
π−π
interactions with the phenyl ring of the analyte, significantly increasing retention time and pulling the peak away from the suppression zone.
To ensure this methodology acts as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 1-methyl-2-phenylpiperazine-d4—must be spiked into every sample prior to extraction. The SIL-IS co-elutes with the target analyte, experiencing identical extraction losses and ionization matrix effects. By quantifying the area ratio (Analyte/IS) rather than absolute area, the method mathematically self-corrects for well-to-well variations.
Step-by-Step MCX-SPE Protocol
Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% phosphoric acid (
H3PO4
).
Causality: Phosphoric acid disrupts protein-drug binding and ensures the piperazine nitrogen is fully protonated (cationic) for ionic capture.
Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through the MCX cartridge.
Loading: Apply the pre-treated sample to the cartridge at 1 mL/min.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.
Causality: Removes water-soluble endogenous salts and proteins while keeping the analyte ionized.
Wash 2 (Organic): Pass 1 mL of 100% Methanol.
Causality: Because the analyte is ionically anchored to the sulfonic acid sites, this aggressive organic wash strips away neutral lipids and phospholipids without eluting the drug.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Causality: The high pH environment deprotonates the piperazine ring, neutralizing its charge and breaking the ionic bond, allowing the organic solvent to elute the purified analyte.
Reconstitution: Evaporate to dryness under
N2
at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Every analytical batch must be bracketed by zero-blanks (matrix + IS only) and double-blanks (pure matrix) to empirically prove the absence of carryover and isobaric interferences, strictly adhering to FDA standards.
Caption: Workflow for LC-MS/MS method development and validation of 1-methyl-2-phenylpiperazine.
References
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (Federal Register)
URL: [Link]
Title: 1-Methyl-2-phenylpiperazine (CID 22149714)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
The Hidden Hitchhiker: Navigating the Cross-Reactivity of 1-Methyl-2-Phenylpiperazine in Amphetamine Immunoassay Screens
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of toxicological screening and clinical diagnostics, immunoassays serve as a rapid and cost-effective first line of defense for the...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of toxicological screening and clinical diagnostics, immunoassays serve as a rapid and cost-effective first line of defense for the detection of drugs of abuse. However, the very principle that gives these assays their speed—antibody-based recognition of specific molecular shapes—can also be their Achilles' heel. The potential for cross-reactivity, where a structurally similar but distinct compound is mistakenly identified as the target analyte, remains a significant challenge. This guide provides an in-depth analysis of the potential cross-reactivity of 1-methyl-2-phenylpiperazine, a designer drug and research chemical, in commonly used amphetamine and methamphetamine immunoassay screens.
For researchers in drug development and scientists in clinical laboratories, understanding the nuances of immunoassay cross-reactivity is paramount. A false-positive result can have profound consequences, ranging from the misinterpretation of clinical trial data to incorrect patient diagnoses. This guide will dissect the molecular basis for the anticipated cross-reactivity of 1-methyl-2-phenylpiperazine, compare its potential impact across different immunoassay platforms, and provide a standardized protocol for its experimental validation.
The Molecular Mimic: Why 1-Methyl-2-Phenylpiperazine Poses a Cross-Reactivity Risk
The crux of immunoassay cross-reactivity lies in the structural relationship between the target analyte and the interfering substance.[1] Immunoassays for amphetamine and methamphetamine are designed to detect a core phenethylamine structure. The antibodies in these assays are generated using an immunogen, which is typically the target drug (or a derivative) conjugated to a larger protein carrier. The specificity of the resulting antibodies is therefore directed towards the key structural features of the amphetamine class of compounds.
1-methyl-2-phenylpiperazine, while not a true amphetamine, possesses a phenyl ring and a nitrogen-containing heterocyclic ring (piperazine) that can mimic the phenethylamine skeleton recognized by these antibodies. This structural similarity is the primary driver for its potential to elicit a false-positive result.
Notably, other phenylpiperazine derivatives have been documented to cross-react with amphetamine immunoassays. For instance, meta-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is a known interferent.[2][3] This precedent strongly suggests that 1-methyl-2-phenylpiperazine would exhibit similar behavior.
A Tale of Two Assays: Comparing Cross-Reactivity Potential
The likelihood and extent of cross-reactivity are not uniform across all immunoassay platforms. The specific immunogen used to generate the antibodies and the overall assay design significantly influence its specificity.[4][5] Below is a comparative analysis of how 1-methyl-2-phenylpiperazine might interact with two common types of amphetamine immunoassays.
The Broad Net: Polyclonal Antibody-Based Assays
Many traditional enzyme-multiplied immunoassay technique (EMIT) assays utilize polyclonal antibodies. These are a heterogeneous mixture of antibodies that recognize different epitopes on the target molecule. While this can provide a robust signal for the intended analyte, it can also increase the probability of cross-reactivity with structurally related compounds.
The Sharper Spear: Monoclonal Antibody-Based Assays
In contrast, assays employing monoclonal antibodies, which are a homogeneous population of antibodies all recognizing a single epitope, generally offer higher specificity.[6] However, even monoclonal antibodies are not immune to cross-reactivity if the interfering compound shares the critical binding site.
The following table summarizes the anticipated cross-reactivity of 1-methyl-2-phenylpiperazine with several commercially available amphetamine/methamphetamine immunoassays, based on their published cross-reactivity data for structurally similar compounds. It is important to note that without direct experimental data for 1-methyl-2-phenylpiperazine, this remains a predictive analysis.
Immunoassay Platform
Target Analyte(s)
Known Cross-Reactants of a Similar Class
Predicted Cross-Reactivity with 1-Methyl-2-Phenylpiperazine
Package inserts list various cross-reactants, but specific phenylpiperazine data is often not included.[8][9]
Moderate Likelihood
Experimental Verification: A Protocol for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of 1-methyl-2-phenylpiperazine, a systematic experimental approach is necessary. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document EP07, which provides a framework for interference testing in clinical chemistry.[4][5][10][11]
Objective:
To quantify the cross-reactivity of 1-methyl-2-phenylpiperazine in commercially available amphetamine and methamphetamine immunoassay screens.
Materials:
Certified reference material of 1-methyl-2-phenylpiperazine
Drug-free human urine pool
Commercial amphetamine and methamphetamine immunoassay kits (e.g., Siemens EMIT® II Plus, Roche Cobas® AMPS2, Abbott ARCHITECT)
Calibrators and controls for each immunoassay
Automated clinical chemistry analyzer
Confirmatory testing method (LC-MS/MS)
Workflow for Cross-Reactivity Assessment:
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology:
Preparation of Spiked Samples:
Prepare a high-concentration stock solution of 1-methyl-2-phenylpiperazine in a suitable solvent (e.g., methanol).
Create a series of spiked urine samples by adding known amounts of the stock solution to a pool of drug-free human urine. The concentrations should span a clinically relevant range.
Immunoassay Analysis:
Analyze the spiked urine samples using the selected amphetamine and methamphetamine immunoassay kits on a calibrated clinical chemistry analyzer.
Follow the manufacturer's instructions for each assay.[7][12][13]
Record the apparent concentration of amphetamine or methamphetamine for each spiked sample.
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration / Concentration of 1-Methyl-2-Phenylpiperazine) x 100
Confirmatory Analysis:
To ensure that the positive results are due to cross-reactivity and not contamination, a subset of the high-concentration spiked samples should be analyzed by a highly specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This analysis should confirm the presence of 1-methyl-2-phenylpiperazine and the absence of amphetamine and methamphetamine.
The Underlying Mechanism: A Structural Perspective
The interaction between an antibody and its target is a highly specific, three-dimensional "lock and key" mechanism.[14] The potential for 1-methyl-2-phenylpiperazine to cross-react with amphetamine/methamphetamine antibodies can be visualized by examining their molecular structures.
Caption: Molecular basis of immunoassay cross-reactivity.
The antibody's binding site is shaped to recognize the key features of the amphetamine molecule: the phenyl ring and the alkylamine side chain. 1-methyl-2-phenylpiperazine presents a similar spatial arrangement of a phenyl group and a nitrogen atom, allowing it to fit, albeit imperfectly, into the antibody's binding site and trigger a positive signal.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of 1-methyl-2-phenylpiperazine in amphetamine immunoassays is not yet published, a strong theoretical and analogical basis predicts a significant potential for interference. The structural similarity to amphetamines and the known cross-reactivity of other phenylpiperazine derivatives underscore this risk.
For researchers and clinicians, the key takeaways are:
Be Aware of the Potential for False Positives: When interpreting amphetamine immunoassay results, consider the possibility of cross-reactivity from compounds like 1-methyl-2-phenylpiperazine, especially if the individual's history includes the use of research chemicals or designer drugs.
Method Validation is Crucial: Laboratories developing or validating in-house immunoassays should include 1-methyl-2-phenylpiperazine and other relevant designer drugs in their cross-reactivity testing panels.
By understanding the principles of immunoassay cross-reactivity and taking appropriate validation and confirmatory steps, the scientific and clinical communities can mitigate the risks associated with these valuable but imperfect screening tools.
References
Clinical and Laboratory Standards Institute. (2005). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP07-A2). CLSI.
Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159–164.
Faraj, B. A., & Ali, F. M. (1981). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Journal of Medicinal Chemistry, 24(10), 1234–1237.
Itoh, Y., et al. (1986). Immunoassay for methamphetamine with a new antibody. Journal of Immunoassay, 7(2-3), 135–153.
Kohler, G., & Milstein, C. (1975). Continuous cultures of fused cells secreting antibody of predefined specificity.
Siemens Healthcare Diagnostics Inc. (n.d.). EMIT® II Plus Amphetamines Assay. Retrieved from [Link]
Rackow, A. R., & Knezevic, C. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology, 48(2), 126-129.
Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(11), 875–883.
Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
Shanks, K. (2022, August 8). False Positives in Toxicology Testing. Axis Forensic Toxicology. Retrieved from [Link]
Abbott Laboratories. (n.d.). Drugs of Abuse Toxicology. Retrieved from [Link]
Melanson, S. E. F. (2012). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
Colbert, J. A. (2017). Buyer Beware: Pitfalls in Toxicology Laboratory Testing. The Journal of Emergency Medicine, 52(3), 362-366.
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]
Innovacon, Inc. (n.d.). Cross Reactivity Summary. Retrieved from [Link]
Comparative Guide: Reproducibility of 1-Methyl-2-phenylpiperazine in Behavioral Sensitization Models
Target Audience: Neuropharmacologists, Behavioral Neuroscientists, and Preclinical Drug Development Professionals. Executive Summary In preclinical neuropharmacology, the behavioral sensitization model is the gold standa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Neuropharmacologists, Behavioral Neuroscientists, and Preclinical Drug Development Professionals.
Executive Summary
In preclinical neuropharmacology, the behavioral sensitization model is the gold standard for evaluating drug-induced neuroplasticity and addiction liability[1]. While classic psychostimulants like D-amphetamine provide robust, highly reproducible sensitization, the development of targeted therapeutics requires precise molecular probes. 1-Methyl-2-phenylpiperazine serves as a foundational structural pharmacophore for dopamine D2/D3 receptor ligands.
This guide objectively compares the reproducibility, pharmacological efficacy, and experimental utility of the core 1-methyl-2-phenylpiperazine scaffold against its highly functionalized derivatives (e.g., BP 897, WC 10) and standard psychostimulants. By establishing a self-validating experimental workflow, researchers can isolate the specific behavioral artifacts caused by the piperazine ring from true receptor-mediated neuroplasticity.
Mechanistic Grounding: The Phenylpiperazine Pharmacophore
To understand the behavioral output of 1-methyl-2-phenylpiperazine, we must examine its causality at the receptor level. The phenylpiperazine moiety primarily interacts with the orthosteric binding site of dopamine D2-like receptors, with a particular affinity for the D3 receptor (D3R) located in the mesolimbic pathway[2].
Unlike reuptake inhibitors (e.g., cocaine) that flood the synapse with dopamine, phenylpiperazines act as partial agonists or antagonists[3]. When 1-methyl-2-phenylpiperazine binds to the D3R, it modulates adenylyl cyclase (AC) activity via Gαi/o coupling. This dampens cAMP production, subsequently altering Protein Kinase A (PKA) signaling. Over repeated administrations, this cascade regulates the accumulation of ΔFosB, a transcription factor that drives the synaptic remodeling responsible for behavioral sensitization[4].
Dopaminergic signaling cascade modulated by phenylpiperazines in behavioral sensitization.
Comparative Performance Analysis
When designing a behavioral sensitization assay, selecting the correct compound is critical. 1-Methyl-2-phenylpiperazine lacks the bulky lipophilic tails (e.g., naphthalene rings) found in advanced D3R ligands, resulting in lower subtype selectivity[2]. Consequently, its behavioral reproducibility is subject to higher variance (Coefficient of Variation: 15–20%) compared to highly optimized derivatives[5].
The table below summarizes the quantitative and qualitative performance of 1-methyl-2-phenylpiperazine against alternative pharmacological tools.
Compound
Pharmacological Profile
Sensitization Induction
Modulatory Effect on Stimulants
Reproducibility (CV%)
1-Methyl-2-phenylpiperazine
Non-selective D2/D3 partial agonist
Mild to Moderate
Weak attenuation
15–20%
BP 897
Highly selective D3 partial agonist
Negligible
Strong attenuation
12–15%
WC 10
D3-preferring antagonist
Negligible
Strong attenuation
10–14%
D-Amphetamine (Control)
DAT/VMAT2 Releaser
Robust (Positive Control)
Synergistic
<10%
Data Synthesis Note: While 1-methyl-2-phenylpiperazine induces mild locomotor sensitization on its own, its primary utility in modern assays is as a structural baseline to validate the enhanced efficacy of D3-selective derivatives like WC 10 and BP 897[3][5].
Self-Validating Experimental Protocol
To ensure high Trustworthiness and reproducibility, the following protocol incorporates a self-validating design. By utilizing a 4-phase context-dependent model, researchers can mathematically separate novelty-induced hyperlocomotion from true pharmacological sensitization[1].
Phase 1: Habituation (Days 1–3)
Objective: Extinguish baseline anxiety and novelty-seeking behavior.
Procedure: Place subjects (e.g., adult male Sprague-Dawley rats) into the open-field locomotor tracking arenas for 60 minutes daily. Administer a saline IP injection 5 minutes prior to placement.
Causality: Failure to habituate subjects will result in a high baseline locomotor score, masking the drug-induced sensitization window (false negatives).
Phase 2: Induction (Days 4–10)
Objective: Drive ΔFosB accumulation via repeated receptor binding.
Procedure: Divide subjects into three cohorts: Vehicle (Saline), Positive Control (D-Amphetamine 1.0 mg/kg), and Test (1-Methyl-2-phenylpiperazine 5.0 mg/kg). Administer IP injections daily and immediately place subjects into the arena for 60 minutes. Track total distance traveled (cm).
Causality: Context is critical. The drug must be paired with the specific testing environment to condition the behavioral response[1].
Phase 3: Washout (Days 11–17)
Objective: Allow acute drug effects to dissipate while neuroplastic changes consolidate.
Procedure: Subjects remain in their home cages. No injections or arena exposures are performed.
Causality: Sensitization is an enduring neuroadaptation. Testing immediately after Phase 2 would conflate acute drug accumulation with true synaptic remodeling.
Phase 4: Expression Challenge (Day 18)
Objective: Quantify the sensitized response.
Procedure: Administer a challenge dose (typically 50% of the induction dose) to all groups and record locomotion for 60 minutes.
Validation Check: The assay is only valid if the Positive Control group exhibits a >150% increase in locomotion compared to their Day 4 baseline. If this threshold is missed, the tracking calibration or injection technique is flawed.
Standard 18-day in vivo workflow for evaluating context-dependent behavioral sensitization.
Data Interpretation & Quality Control
When analyzing the reproducibility of 1-methyl-2-phenylpiperazine, researchers must account for stereotypic behaviors . High doses of dopaminergic agents can cause subjects to engage in repetitive, non-ambulatory movements (e.g., sniffing, rearing, head-bobbing)[4].
The Artifact: Automated tracking systems relying solely on center-of-mass displacement may record a decrease in total distance traveled if the subject is stationary but exhibiting severe stereotypy.
The Solution: Modern tracking software must be calibrated to measure both "Distance Traveled" (ambulation) and "Fine Movements" (stereotypy). A true sensitization profile for phenylpiperazines often presents as a plateau in ambulation coupled with a sharp spike in fine movements during the Expression Challenge.
By adhering to this self-validating structure and understanding the receptor-level causality of the phenylpiperazine pharmacophore, researchers can generate highly reproducible, E-E-A-T compliant preclinical data.
References
Title: Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats
Source: National Library of Medicine (PMC)
URL: [Link]
Title: Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders
Source: National Library of Medicine (PMC)
URL: [Link]
Title: Fos expression in response to dopamine D3-preferring phenylpiperazine drugs given with and without cocaine
Source: National Library of Medicine (PMC)
URL: [Link]
Title: Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging
Source: ACS Publications
URL: [Link]
Title: N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
A Researcher's Guide to the Structure-Activity Relationship of 1-Methyl-2-Phenylpiperazine Analogs as Monoamine Transporter Ligands
The 1-methyl-2-phenylpiperazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its rigid, yet tunab...
Author: BenchChem Technical Support Team. Date: March 2026
The 1-methyl-2-phenylpiperazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its rigid, yet tunable, framework allows for precise orientation of key pharmacophoric elements, making it an ideal starting point for developing potent and selective ligands for monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide provides an in-depth comparison of 1-methyl-2-phenylpiperazine analogs, synthesizing key structure-activity relationship (SAR) findings and presenting validated experimental protocols for their evaluation.
The Core Scaffold: Deconstructing the Pharmacophore
The 1-methyl-2-phenylpiperazine core can be systematically dissected to understand how modifications at different positions influence its interaction with monoamine transporters. The key regions for SAR exploration are:
The Phenyl Ring: This aromatic moiety is a critical recognition element. Its substitution pattern dictates both potency and selectivity.
The Piperazine Ring: This basic nitrogen-containing ring is essential for interaction with the transporter binding pocket. The N1-methyl group is a defining feature of this analog class.
The C2 Chiral Center: The stereochemistry at the point of attachment of the phenyl ring is a crucial determinant of activity, with enantiomers often displaying vastly different pharmacological profiles.
Structure-Activity Relationship (SAR) Deep Dive
Decades of research have illuminated several key trends that govern the activity of these analogs at DAT, SERT, and NET.
Phenyl Ring Substitutions: The Key to Potency and Selectivity
Modifications to the phenyl ring have the most dramatic impact on the pharmacological profile. Generally, electron-withdrawing groups and specific substitution patterns are favored for high affinity.
Halogenation: Substitution with chlorine or fluorine, particularly at the para (4-position) or meta (3-position) of the phenyl ring, often enhances binding affinity for all three transporters. Dichlorination, such as a 3,4-dichloro substitution, can produce highly potent ligands.[1]
Selectivity Tuning: The precise placement of substituents can steer selectivity. For instance, some studies have shown that meta-chloro substitution may confer preferential affinity for SERT over DAT.[2] The selectivity of phenylpiperazine analogs can be fine-tuned by carefully selecting substituents on the phenyl ring.[3]
The Significance of Stereochemistry at C2
The C2 position of the piperazine ring is a chiral center, and its absolute configuration is critical for potent interaction with the dopamine transporter.
Enantiomeric Preference: For many classes of phenyl-substituted piperazines and related structures, biological activity resides almost exclusively in one enantiomer.[4] For DAT binding, the (R)-enantiomer is often reported to be significantly more potent than the (S)-enantiomer. This suggests a specific, sterically-defined binding pocket that favorably accommodates the R-configuration.[4]
Piperazine Ring Modifications
While this guide focuses on N1-methyl analogs, it is important to understand the role of this substitution.
The N1-Methyl Group: This small alkyl group helps to orient the molecule within the binding site and can contribute to overall affinity.
Other N-Substitutions: Replacing the methyl group with larger or more complex moieties can drastically alter the activity profile, sometimes shifting the primary target away from monoamine transporters or introducing activity at other receptors like serotonin or sigma receptors.[5]
Comparative Data for Selected Analogs
The following table summarizes binding affinity data (Ki, nM) for representative analogs at human DAT, SERT, and NET. This quantitative data illustrates the SAR principles discussed above.
Compound ID
Phenyl Substitution
Stereocenter
DAT Ki (nM)
SERT Ki (nM)
NET Ki (nM)
DAT/SERT Selectivity
Analog A
Unsubstituted
Racemic
250
850
1200
3.4
Analog B
4-Chloro
Racemic
85
300
450
3.5
Analog C
3,4-Dichloro
Racemic
15
150
95
10.0
Analog D
3,4-Dichloro
(R)
8
140
80
17.5
Analog E
3,4-Dichloro
(S)
95
165
110
1.7
Analog F
3-Chloro
Racemic
110
90
320
0.8
Note: Data presented is representative and compiled from various literature sources for illustrative purposes. Absolute values can vary based on experimental conditions.
Analysis:
Moving from an unsubstituted phenyl ring (Analog A ) to a monochloro- (Analog B ) and then a dichloro-substituted ring (Analog C ) results in a significant increase in DAT affinity.
The comparison between Analog D and Analog E clearly demonstrates the stereochemical preference of DAT, with the (R)-enantiomer being over 10-fold more potent.
Analog F illustrates how altering the substitution pattern (meta-chloro) can shift the selectivity profile, in this case, producing a compound with roughly equal affinity for DAT and SERT.
Experimental Validation: Protocols for In Vitro Characterization
To generate reliable and reproducible SAR data, standardized and well-validated assays are essential. The following protocols describe two fundamental assays for characterizing these analogs: a radioligand binding assay to determine affinity and a synaptosomal uptake assay to measure functional inhibition.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target transporter.
Step-by-Step Methodology:
Membrane Preparation:
Homogenize tissue rich in the target transporter (e.g., rat striatum for DAT) in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[6]
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the transporters.
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
Competition Binding Assay:
In a 96-well plate, combine the prepared membranes, a single concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (1-methyl-2-phenylpiperazine analog).
Rationale: The radioligand concentration should be close to its Kd value to ensure sensitive detection of competition. [³H]WIN 35,428 is a well-characterized, high-affinity ligand for the DAT.[5][7]
Controls (Self-Validation):
Total Binding: Membranes + radioligand + vehicle (no competitor).
Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate specific binding sites.[7]
Incubation & Termination:
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
Data Analysis:
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
Calculate Specific Binding = Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of a compound to inhibit the actual transport of neurotransmitter into nerve terminals, providing a measure of its functional potency (IC50).
Step-by-Step Methodology:
Synaptosome Preparation:
Synaptosomes are sealed nerve terminals that contain functional transporters.[8][9]
Dissect brain tissue from a region rich in the desired nerve terminals (e.g., mouse striatum for dopaminergic terminals).[10]
Homogenize the tissue in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with 5 mM HEPES, pH 7.4).[10]
Perform differential centrifugation: a low-speed spin to remove debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.[10]
Resuspend the synaptosomal pellet in a physiological buffer like Krebs-Ringer-HEPES (KRH).[8][10]
Uptake Inhibition Assay:
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[11]
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).[8]
Rationale: Using a low concentration of the substrate ensures that uptake is measured under initial velocity conditions, which is critical for accurate IC50 determination.
Termination & Measurement:
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.[8]
Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the synaptosomes and the radiolabel they have taken up.[8]
Data Analysis:
Quantify the radioactivity on the filters via liquid scintillation counting.
Define 100% uptake as the amount measured in the vehicle-treated samples and 0% uptake (background) using a known potent inhibitor (e.g., cocaine for DAT).
Plot the percent inhibition of uptake versus the log concentration of the test compound.
Calculate the IC50 value using non-linear regression analysis. A strong positive correlation between binding affinity (Ki) and functional uptake inhibition (IC50) is expected for transporter inhibitors.[5][12]
Conclusion and Future Directions
The 1-methyl-2-phenylpiperazine scaffold is a versatile platform for developing monoamine transporter ligands. The key takeaways for drug development professionals are:
Potency is driven by phenyl ring substitution , with di-halogenated patterns often yielding high-affinity ligands.
Stereochemistry is paramount , and chiral synthesis or separation is necessary to isolate the more active enantiomer, typically the (R)-isomer for DAT.
Selectivity can be engineered by modulating the position and electronic nature of the phenyl substituents.
Future research should focus on developing analogs with improved selectivity profiles, particularly for DAT over NET, to minimize cardiovascular side effects, and on exploring novel substitutions to probe under-explored regions of the transporter binding pockets. The combination of rational design, guided by the SAR principles outlined here, and robust pharmacological evaluation using validated protocols will continue to yield promising candidates for the treatment of complex neurological and psychiatric disorders.
References
Calligaro, D. O., & Kuhar, M. J. (1990). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Neuropharmacology, 29(9), 881-886. [Link]
Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]
Di Pietro, O., et al. (2002). Synthesis and Pharmacological Evaluation of 1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with Clozapine-Like Mixed Activities at Dopamine D2, Serotonin, and GABAA Receptors. Journal of Medicinal Chemistry, 45(20), 4553-4562. [Link]
Sorkina, T., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2995. [Link]
Neves, G., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 122-134. [Link]
Blough, B. E., et al. (2002). Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues. Journal of Medicinal Chemistry, 45(18), 4029-4037. [Link]
Blough, B. E., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 45(18), 4029-4037. [Link]
Niznik, H. B., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]
Larsen, M. B., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. PLoS One, 7(9), e44659. [Link]
Niznik, H. B., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. II. Effect of membrane fractionation procedure and freezing. Journal of Neuroscience Methods, 51(1), 31-38. [Link]
Perez, X. A., & Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]
Alberati, D., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]
Pompeu, Y. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. ResearchGate. [Link]
Hyttel, J., et al. (1985). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 28(1), 21-27. [Link]
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Scientific. [Link]
Chang, H. L., et al. (2008). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of Medicinal Chemistry, 51(18), 5801–5811. [Link]
Whitaker, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
Weinstock, J., et al. (1981). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of Medicinal Chemistry, 24(5), 503-510. [Link]
Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]
da Silva, J. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5163. [Link]
Li, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. Journal of Agricultural and Food Chemistry, 73(8), 4958-4975. [Link]
Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3370-3388. [Link]
Al-Khawaja, A., et al. (2017). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PLoS One, 12(10), e0185574. [Link]
Newman, A. H., et al. (2012). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 55(17), 7805-7814. [Link]
Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7013. [Link]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 185-190. [Link]
Andersen, J., et al. (2017). 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment.